molecular formula C8H8BrNO2 B594140 Methyl 5-bromo-6-methylpicolinate CAS No. 1215860-20-0

Methyl 5-bromo-6-methylpicolinate

Katalognummer: B594140
CAS-Nummer: 1215860-20-0
Molekulargewicht: 230.061
InChI-Schlüssel: IZHGDXUQVBDEBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-bromo-6-methylpicolinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 5-bromo-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHGDXUQVBDEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743892
Record name Methyl 5-bromo-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215860-20-0
Record name Methyl 5-bromo-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-bromo-6-methylpicolinate, a key intermediate in organic and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents. The information is presented to support researchers and professionals in leveraging this compound for their work in drug discovery and chemical synthesis.

Chemical Properties and Identifiers

This compound is a pyridine derivative with the systematic IUPAC name methyl 5-bromo-6-methylpyridine-2-carboxylate. Its chemical structure and key identifiers are crucial for its accurate use in research and development.

PropertyValueReference
CAS Number 1215860-20-0
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Physical Form Solid
Purity Typically ≥97%

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation. The following table summarizes available data, noting that some values are predicted.

PropertyValueRemarksReference
Boiling Point 301.8 ± 37.0 °CPredicted[1]
Density 1.503 ± 0.06 g/cm³Predicted[1]
Storage Temperature Inert atmosphere, room temperature[1]

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures.

Reaction Scheme

Synthesis_of_Methyl_5_bromo_6_methylpicolinate reactant1 5-bromo-6-methylpyridine-2-carboxylic acid Reaction reactant1->Reaction reactant2 Methanol reactant2->Reaction reagent Thionyl chloride reagent->Reaction product This compound Reaction->product

Caption: Synthesis of this compound.

Experimental Protocol

This protocol describes the esterification of 5-bromo-6-methylpyridine-2-carboxylic acid to yield the target compound.[1]

Materials:

  • 5-bromo-6-methylpyridine-2-carboxylic acid

  • Methanol

  • Thionyl chloride

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Water

Procedure:

  • In a suitable reactor, charge 5-bromo-6-methylpyridine-2-carboxylic acid and methanol.

  • Slowly add thionyl chloride to the stirred mixture, maintaining the temperature between 20-30 °C.

  • After the addition is complete, heat the reaction mixture to 55-65 °C and maintain for 2 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is less than 2%.

  • Remove the solvent by distillation under reduced pressure at a temperature below 40 °C.

  • To the residue, add MTBE and stir for 30 minutes to dissolve the crude product.

  • Transfer the MTBE solution to a separate vessel.

  • Add water to the original reactor and then pump the MTBE solution back into the reactor, maintaining a temperature of 0-5 °C with stirring for 1 hour.

  • Separate the aqueous and organic layers. Extract the aqueous layer with MTBE.

  • Combine all organic phases and concentrate under reduced pressure at a temperature below 40 °C.

  • Add hexane to the concentrated residue and stir.

  • Isolate the solid product by centrifugation and dry to obtain this compound as a white powder.[1]

Applications in Drug Development and Chemical Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] Its utility stems from the presence of multiple reactive sites that allow for further functionalization.

While specific, publicly available examples of its direct incorporation into named drug candidates are limited, its structural motifs are found in various biologically active compounds. The bromo- and methyl-substituted pyridine core is a common scaffold in medicinal chemistry. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functionalities, making it a versatile intermediate for creating libraries of compounds for screening.

General Synthetic Utility Workflow

The following diagram illustrates the general utility of this compound as a synthetic intermediate.

Synthetic_Utility start This compound reaction1 Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start->reaction1 reaction2 Nucleophilic Aromatic Substitution start->reaction2 reaction3 Ester Hydrolysis/ Amidation start->reaction3 product1 Functionalized Pyridine Derivatives reaction1->product1 reaction2->product1 product2 Novel Heterocyclic Scaffolds reaction3->product2

Caption: Synthetic utility of this compound.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. The following is a summary of its hazard information.

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided essential information on its properties, a detailed synthesis protocol, and an overview of its potential applications. As research continues, the utility of this compound in the development of novel and effective therapeutic agents is expected to expand.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-bromo-6-methylpicolinate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a robust synthetic protocol, physical and chemical properties, and safety information. While a definitive experimental characterization via NMR and mass spectrometry is not publicly available, this guide furnishes the foundational knowledge for its preparation and handling.

Compound Overview

This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring a bromine atom and a methyl group on the pyridine ring, along with a methyl ester, makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1215860-20-0[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Off-white to yellow solid[1]
Boiling Point 301.8±37.0 °C (Predicted)[1]
Density 1.503±0.06 g/cm³ (Predicted)[1]
Storage Inert atmosphere, Room Temperature[2]

Synthesis Pathway

The primary and most direct route to this compound is through the esterification of 5-bromo-6-methylpyridine-2-carboxylic acid. This reaction is typically carried out in methanol with thionyl chloride acting as an activating agent for the carboxylic acid.

Synthesis_Pathway 5-bromo-6-methylpyridine-2-carboxylic acid 5-bromo-6-methylpyridine-2-carboxylic acid This compound This compound 5-bromo-6-methylpyridine-2-carboxylic acid->this compound Esterification Methanol Methanol Methanol->this compound Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound[1]

This protocol details the esterification of 5-bromo-6-methylpyridine-2-carboxylic acid.

Materials:

  • 5-bromo-6-methylpyridine-2-carboxylic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Water

Equipment:

  • Reactor with a glass liner and stirring mechanism

  • Distillation apparatus

  • Centrifuge

Procedure:

  • Reaction Setup: In a reactor equipped with a glass liner, sequentially add 5-bromo-6-methylpyridine-2-carboxylic acid and methanol.

  • Addition of Thionyl Chloride: Under stirring, slowly add thionyl chloride while maintaining the reaction temperature between 20-30 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 55-65 °C and maintain this temperature for 2 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material is less than 2%.

  • Solvent Removal: Upon completion, remove the solvent by distillation under reduced pressure at a temperature below 40 °C.

  • Work-up:

    • Add Methyl tert-butyl ether (MTBE) to the residue and stir for 30 minutes to dissolve the crude product.

    • Transfer the MTBE solution to a separate container.

    • Add water to the original reactor and then pump the MTBE solution back into the reactor while maintaining the temperature at 0-5 °C and stirring for 1 hour.

    • After phase separation, extract the aqueous layer with MTBE.

  • Purification:

    • Combine all organic phases and concentrate under reduced pressure at a temperature below 40 °C.

    • Add hexane to the concentrated residue and stir.

    • Separate the resulting solid by centrifugation and dry to obtain this compound as a white powder.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with Starting Material & Methanol B Slowly add Thionyl Chloride (20-30 °C) A->B C Heat to 55-65 °C for 2h B->C D Monitor by HPLC C->D E Distill off solvent (<40 °C) D->E F Dissolve residue in MTBE E->F G Wash with cold water (0-5 °C) F->G H Extract aqueous layer with MTBE G->H I Combine organic phases & concentrate H->I J Precipitate with Hexane I->J K Centrifuge and Dry J->K L Final Product K->L

Caption: Experimental workflow for the synthesis.

Characterization Data

Table 2: Predicted Characterization Data

TechniquePredicted Data
¹H NMR Due to the electron-withdrawing nature of the bromine and the ester group, the two aromatic protons are expected to appear as doublets in the range of 7.5-8.5 ppm. The methyl ester protons will be a singlet around 3.9-4.1 ppm, and the methyl group on the pyridine ring will be a singlet around 2.5-2.7 ppm.
¹³C NMR The spectrum is expected to show 8 distinct signals. The carbonyl carbon of the ester will be in the 160-170 ppm region. The aromatic carbons will appear between 120-160 ppm. The methyl ester carbon will be around 50-55 ppm, and the ring-attached methyl carbon will be in the 15-25 ppm range.
Mass Spec (EI) The molecular ion peak (M+) would be expected at m/z 229 and 231 with approximately equal intensity, characteristic of a compound containing one bromine atom. Fragmentation may involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 198/200, or the loss of the entire ester group (-COOCH₃) to give a fragment at m/z 170/172.

Safety Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Table 3: GHS Hazard Information [2]

CategoryInformation
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Applications

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its utility is found in:

  • Pharmaceutical Development: As a precursor for novel drug candidates.

  • Agrochemical Synthesis: In the creation of new pesticides and herbicides.

  • Materials Science: As a component in the development of new materials with specific properties.

  • Chemical Research: As a building block for the synthesis of various heterocyclic compounds.

References

A Technical Guide to the Spectroscopic Analysis of Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-bromo-6-methylpicolinate (CAS No: 1215860-20-0).[1] Due to the limited availability of published experimental spectra in public databases, this guide presents predicted data based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data.

Compound Information
  • IUPAC Name: Methyl 5-bromo-6-methylpyridine-2-carboxylate

  • Molecular Formula: C₈H₈BrNO₂[1]

  • Molecular Weight: 230.06 g/mol [1]

  • Physical Form: Solid

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.85d1HH-4
~7.65d1HH-3
~3.95s3HO-CH₃ (Ester)
~2.60s3HAr-CH₃ (at C-6)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165C=O (Ester)
~158C-6
~148C-2
~142C-4
~128C-3
~120C-5
~53O-CH₃ (Ester)
~24Ar-CH₃ (at C-6)
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid, KBr Pellet or Thin Film)

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic, CH₃)
~1725StrongC=O stretch (ester)
~1580, ~1450MediumC=C and C=N stretches (pyridine ring)
~1250StrongC-O stretch (ester)
~1100MediumC-N stretch (pyridine ring)
~850StrongC-H bend (aromatic, out-of-plane)
~600MediumC-Br stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative IntensityAssignment
231/229High[M]⁺ (Molecular ion peak, bromine isotope pattern)
200/198Medium[M - OCH₃]⁺
172/170Medium[M - COOCH₃]⁺
149High[M - Br]⁺
91Medium[M - Br - COOCH₃]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.[2]

  • Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal. A larger number of scans is usually required due to the low natural abundance of ¹³C.[3]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[4]

    • Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment (or a clean, empty salt plate) to subtract atmospheric and instrumental interferences.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

    • The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (Electron Ionization - EI):

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.[5] The sample is heated in a vacuum to promote vaporization.[6]

    • In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺), which may then undergo fragmentation.[5][7]

  • Mass Analysis:

    • The resulting ions (the molecular ion and any fragment ions) are accelerated by an electric field into the mass analyzer.[8]

    • The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).[8]

  • Detection and Spectrum Generation:

    • A detector measures the abundance of ions at each m/z value.[7]

    • The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion versus its m/z ratio. The most intense peak is called the base peak and is assigned a relative intensity of 100%.[5]

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for its spectroscopic characterization.

G cluster_structure Chemical Structure and NMR Assignments structure H4 H-4 (~7.85 ppm, d) H3 H-3 (~7.65 ppm, d) OCH3 O-CH3 (~3.95 ppm, s) ArCH3 Ar-CH3 (~2.60 ppm, s)

Caption: Chemical structure of this compound with predicted ¹H NMR assignments.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample: this compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups (C=O, C-Br, etc.) IR->IR_Data MS_Data Molecular Weight Isotope Pattern Fragmentation MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

The Bromomethyl Group in Picolinates: A Technical Guide to Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bromomethyl group attached to a picolinate framework is a key functional motif in synthetic chemistry, offering a versatile handle for the introduction of diverse molecular fragments. Its reactivity, primarily governed by nucleophilic substitution, is of significant interest to researchers in drug discovery and materials science for the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the chemical reactivity of the bromomethyl group in picolinates, detailing reaction mechanisms, influencing factors, quantitative data, and experimental protocols.

Core Concepts: Reactivity and Mechanism

The chemical behavior of the bromomethyl group in picolinates is analogous to that of benzylic bromides. The proximity of the pyridine ring significantly influences the reactivity of the C-Br bond, primarily through resonance stabilization of the transition state and any potential carbocation intermediate. Nucleophilic substitution is the predominant reaction pathway, proceeding through either an SN1 or SN2 mechanism.

SN2 Mechanism: This is a single-step, concerted process where a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the simultaneous displacement of the bromide leaving group. The reaction rate is dependent on the concentration of both the bromomethyl picolinate and the nucleophile. Steric hindrance around the reaction center plays a crucial role, with less hindered substrates reacting more readily.

SN1 Mechanism: This two-step mechanism involves the initial, rate-determining formation of a resonance-stabilized picolinylmethyl carbocation, followed by rapid attack by a nucleophile. The stability of this carbocation is enhanced by the delocalization of the positive charge onto the pyridine ring. This pathway is more likely with weaker nucleophiles and in polar, protic solvents that can stabilize the carbocation intermediate.

The interplay between these two mechanisms is influenced by several factors:

  • Nucleophile Strength and Concentration: Stronger nucleophiles and higher concentrations favor the SN2 pathway.

  • Solvent Polarity: Polar aprotic solvents favor SN2 reactions, while polar protic solvents can promote the SN1 mechanism by stabilizing the carbocation intermediate.

  • Substituents on the Pyridine Ring: The electronic properties of substituents on the picolinate ring can modulate the reactivity of the bromomethyl group. Electron-withdrawing groups can decrease the electron density of the ring, potentially slowing down the formation of a carbocation and thus disfavoring the SN1 pathway. Conversely, electron-donating groups can stabilize a developing positive charge, potentially favoring an SN1 mechanism.

  • Position of the Bromomethyl Group: The position of the bromomethyl group on the pyridine ring (e.g., at the 2-, 3-, or 4-position) can influence its reactivity due to differing resonance and inductive effects.

Quantitative Data on Reactivity

While extensive kinetic studies specifically on bromomethyl picolinates are limited in publicly available literature, data from analogous systems and related reactions provide valuable insights. The following tables summarize representative yields for nucleophilic substitution reactions involving bromomethyl-substituted aromatic compounds, which can serve as a predictive framework for the reactivity of bromomethyl picolinates.

SubstrateNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Methyl 2-(bromomethyl)-3-nitrobenzoate3-aminopiperidine-2,6-dione HCl / Et3NDMSO50-5512Not specified, but used in a multi-step synthesisU.S. Patent 10,392,364 B2
Methyl bromoacetateSodium azideMethanol/WaterReflux289-90Organic Syntheses Procedure
2-Bromo-6-methylpyridineN-bromosuccinimide (NBS) / AIBNCarbon tetrachlorideReflux3-4Not specified, synthesis of 2-bromo-6-(bromomethyl)pyridineBenchChem Technical Guide
5-Bromo-2-methylpyridinePotassium permanganateWater851.577 (of the corresponding carboxylic acid)Chinese Patent CN104987308A

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and reaction of bromomethyl picolinates and related compounds.

Synthesis of Methyl 6-(bromomethyl)picolinate

This protocol describes a typical procedure for the bromination of a methylpicolinate precursor.

Materials:

  • Methyl 6-methylpicolinate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 6-methylpicolinate (1.0 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN or BPO (e.g., 0.05-0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

General Protocol for Nucleophilic Substitution with an Amine

This protocol outlines a general procedure for the N-alkylation of an amine using a bromomethyl picolinate.

Materials:

  • Methyl 6-(bromomethyl)picolinate

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Anhydrous base (e.g., potassium carbonate, cesium carbonate, or triethylamine) (1.5-2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

  • Add the anhydrous base to the mixture and stir.

  • Add a solution of methyl 6-(bromomethyl)picolinate (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC.

  • After completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Substitution with Sodium Azide

This protocol provides a method for the synthesis of an azidomethyl picolinate.

Materials:

  • Methyl 6-(bromomethyl)picolinate

  • Sodium azide (1.1-1.5 equivalents)

  • Dimethylformamide (DMF) or Acetone/Water mixture

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve methyl 6-(bromomethyl)picolinate (1.0 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add sodium azide to the solution and stir the mixture.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC. Caution: Azides can be explosive, especially when heated. Take appropriate safety precautions.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the azidomethyl picolinate. Further purification may be carried out by column chromatography if necessary.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate key reaction workflows and logical relationships in the chemistry of bromomethyl picolinates.

experimental_workflow cluster_start Starting Material cluster_bromination Bromination cluster_intermediate Key Intermediate cluster_reactions Nucleophilic Substitution cluster_products Products start Methyl 6-methylpicolinate bromination NBS, AIBN CCl4, Reflux start->bromination intermediate Methyl 6-(bromomethyl)picolinate bromination->intermediate amine Amine (R2NH) intermediate->amine azide Sodium Azide (NaN3) intermediate->azide thiol Thiol (RSH) intermediate->thiol alkoxide Alkoxide (RO-) intermediate->alkoxide product_amine N-Substituted Amine amine->product_amine product_azide Azidomethyl Picolinate azide->product_azide product_thiol Thioether thiol->product_thiol product_alkoxide Ether alkoxide->product_alkoxide

Caption: Synthetic workflow for the functionalization of methyl 6-(bromomethyl)picolinate.

sn1_sn2_comparison cluster_factors Influencing Factors sn2 SN2 Mechanism (Bimolecular) sn1 SN1 Mechanism (Unimolecular) nucleophile Strong Nucleophile High Concentration nucleophile->sn2 solvent_sn2 Polar Aprotic Solvent solvent_sn2->sn2 sterics Low Steric Hindrance sterics->sn2 carbocation Stable Carbocation carbocation->sn1 solvent_sn1 Polar Protic Solvent solvent_sn1->sn1 weak_nucleophile Weak Nucleophile weak_nucleophile->sn1

Caption: Factors influencing the SN1 vs. SN2 reaction pathway.

Conclusion

The bromomethyl group on a picolinate scaffold is a highly valuable functional group for the synthesis of a wide range of compounds, particularly in the context of drug discovery and development. Its reactivity, dominated by nucleophilic substitution, can be modulated by careful selection of reaction conditions and the nature of the nucleophile. This guide provides a foundational understanding of the principles governing these reactions, along with practical experimental protocols. Further research into the specific kinetics and a broader range of nucleophilic transformations will undoubtedly continue to expand the synthetic utility of this important class of molecules.

An In-depth Technical Guide on the Solubility and Stability of Methyl 5-bromo-6-methylpicolinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of Methyl 5-bromo-6-methylpicolinate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Due to the limited availability of specific experimental data in public literature, this document focuses on established protocols and best practices for characterizing the physicochemical properties of this compound. It outlines detailed experimental workflows for solubility and stability profiling, provides templates for data presentation, and visualizes key processes to aid in experimental design and execution.

Introduction

This compound (CAS No: 1215860-20-0) is a brominated methylpyridine derivative with significant applications as a building block in organic synthesis.[2] Its unique structure makes it a valuable precursor for creating novel drug candidates and new materials with specific properties.[1] Understanding its solubility and stability in various organic solvents is critical for its use in chemical reactions, purification processes, formulation development, and for ensuring its quality and shelf-life. This guide presents a framework for systematically evaluating these crucial parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

PropertyValueReference
CAS Number 1215860-20-0[3]
Molecular Formula C8H8BrNO2[3][4]
Molecular Weight 230.06 g/mol [3][5]
Appearance Off-white to yellow solid[3]
Predicted Boiling Point 301.8 ± 37.0 °C[1][3]
Predicted Density 1.503 ± 0.06 g/cm3 [1][3]
Storage Inert atmosphere, Room Temperature[3]

Solubility Profiling

The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis and formulation. A systematic approach to solubility determination involves both qualitative assessment and quantitative measurement. The principle of "like dissolves like" suggests that the polarity of the solvent relative to the solute is a key determinant of solubility.[6]

Recommended Solvents for Screening

A diverse range of organic solvents should be screened to establish a comprehensive solubility profile. These can be categorized as follows:

  • Protic Solvents: Methanol, Ethanol, Isopropanol

  • Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone

  • Non-polar Solvents: Hexane, Toluene, Dichloromethane

  • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)[3]

Data Presentation for Solubility

Quantitative solubility data should be systematically organized for clarity and comparative analysis.

Table 2: Equilibrium Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Example: Methanol25HPLC-UV
40HPLC-UV
Example: Toluene25HPLC-UV
40HPLC-UV
Example: Acetonitrile25HPLC-UV
40HPLC-UV

Stability Assessment

Evaluating the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and compatibility with other reagents. Stability studies typically involve forced degradation (stress testing) and long-term stability testing under defined conditions.[7][8]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation pathways and products.[7] These studies are crucial for developing stability-indicating analytical methods.[7]

Stress Conditions for Forced Degradation:

  • Acidic Hydrolysis: e.g., 0.1 M HCl in a suitable co-solvent at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH in a suitable co-solvent at elevated temperature.

  • Oxidation: e.g., 3% H2O2 in a suitable solvent at room temperature.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 80°C).

  • Photostability: Exposing the solid compound and a solution to UV and visible light.

Data Presentation for Stability

The results from forced degradation studies should be tabulated to summarize the extent of degradation and the number of degradation products formed.

Table 3: Summary of Forced Degradation Studies for this compound

Stress ConditionDurationTemperature (°C)% Assay% DegradationNumber of Degradants
0.1 M HCl24 h60
0.1 M NaOH8 h40
3% H2O224 h25
Thermal48 h80
Photolytic (Solution)24 h25

Experimental Protocols

Detailed methodologies are provided below for the systematic evaluation of solubility and stability.

Protocol for Quantitative Solubility Determination (Equilibrium Method)
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 40°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

  • Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3] The concentration of the compound in the original supernatant is calculated based on a standard calibration curve.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Protocol for Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Application:

    • Acid/Base Hydrolysis: Add an equal volume of the stock solution to a solution of the acid (e.g., 0.2 M HCl) or base (e.g., 0.2 M NaOH) to achieve the target stress condition (e.g., 0.1 M). Incubate at a specified temperature.

    • Oxidation: Mix the stock solution with a solution of the oxidizing agent (e.g., 6% H2O2) to achieve the target concentration (e.g., 3%).

    • Thermal: Store the solid compound in a temperature-controlled oven.

    • Photolytic: Place both the solid compound and a solution in a photostability chamber.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all process-related impurities and degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and the relative amounts of any degradation products formed.

Visualizations

Diagrams illustrating the experimental workflows and conceptual relationships are provided below.

Solubility_Workflow start_end start_end process process decision decision output output start Start prep Prepare supersaturated solution (excess solid in solvent) start->prep equilibrate Equilibrate at constant T (e.g., 24-48h with agitation) prep->equilibrate separate Separate solid and liquid (Centrifuge/Settle) equilibrate->separate filter Filter supernatant (0.45 µm filter) separate->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate concentration vs. standard curve analyze->calculate report Report solubility (mg/mL, mol/L) calculate->report end_node End report->end_node

Caption: Workflow for Quantitative Solubility Determination.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start_end start_end process process stress stress analysis analysis output output start Start prepare Prepare stock solution of compound start->prepare acid Acidic (e.g., 0.1M HCl) prepare->acid base Basic (e.g., 0.1M NaOH) prepare->base oxidative Oxidative (e.g., 3% H2O2) prepare->oxidative thermal Thermal (Solid, 80°C) prepare->thermal photo Photolytic (UV/Vis light) prepare->photo sample Sample at time points (0, 2, 8, 24h) acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: - % Degradation - Degradant Profile analyze->evaluate end_node End evaluate->end_node

Caption: Workflow for Forced Degradation Studies.

Solubility_Principle cluster_solvents Organic Solvents solute_node solute_node solvent_node solvent_node result_node result_node solute This compound (Solute) polar Polar Solvents (e.g., Methanol, Acetonitrile) solute->polar 'Like Dissolves Like' (Polar solute) nonpolar Non-polar Solvents (e.g., Hexane, Toluene) solute->nonpolar 'Unlike' (Polar solute) high_sol Higher Solubility polar->high_sol low_sol Lower Solubility nonpolar->low_sol

Caption: Principle of "Like Dissolves Like" in Solubility.

References

Theoretical studies on the electronic properties of brominated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of the Electronic Properties of Brominated Pyridines

Introduction

Pyridines, heterocyclic aromatic compounds, are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a bromine atom onto the pyridine ring significantly alters its electronic properties, influencing its reactivity, intermolecular interactions, and biological activity. Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), have become indispensable for elucidating these electronic modifications. These in-silico investigations provide profound insights into molecular structure, stability, and reactivity, guiding the rational design of novel brominated pyridine derivatives for various applications, including drug development and materials science.[1][2] This guide details the computational methodologies employed and summarizes key findings on the electronic properties of these important molecules.

Theoretical Methodologies: A Standard Computational Protocol

The theoretical investigation of brominated pyridines typically follows a standardized computational workflow. Density Functional Theory (DFT) is the most prevalent method for these studies due to its balance of accuracy and computational efficiency.[3][4] The protocol generally involves geometry optimization, frequency analysis, and the calculation of various electronic properties.

Key Experimental Protocols
  • Software: Quantum chemical calculations are commonly performed using software packages such as Gaussian, Spartan, or Psi4.[5]

  • Method/Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its reliability in describing the electronic structure of organic molecules.[3][6] Other functionals like M06-2X may also be used for specific applications like geometry optimization and Natural Bond Orbital (NBO) analysis.[7]

  • Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly chosen to accurately represent the molecular orbitals.[7][8] The latter includes diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) for more accurate geometries.

  • Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by optimizing the molecular geometry without any symmetry constraints.[7]

  • Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Property Calculations: Once a stable structure is confirmed, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability.[8][9]

    • Molecular Electrostatic Potential (MESP): MESP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are crucial for understanding intermolecular interactions like hydrogen and halogen bonding.[10][11]

    • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, global hardness, and softness are calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.[6]

G cluster_input Setup cluster_calc Calculation cluster_output Analysis mol Select Brominated Pyridine Molecule method Choose Method & Basis Set (e.g., B3LYP/6-311++G(d,p)) opt Geometry Optimization method->opt freq Frequency Calculation opt->freq verify Verify True Minimum (No Imaginary Frequencies) freq->verify props Electronic Property Calculation analysis Analyze Electronic Properties (HOMO, LUMO, MESP, etc.) props->analysis verify->opt If Not Minimum (Imaginary Frequencies) verify->props If Minimum

Caption: Standard workflow for computational analysis of brominated pyridines.

Core Electronic Properties

The electronic properties of brominated pyridines are dominated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the bromine substituent.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's stability and reactivity.[9] A smaller gap suggests higher polarizability and greater chemical reactivity, whereas a larger gap indicates higher kinetic stability.[8][9]

Theoretical studies have quantified these values for several brominated pyridine derivatives. For instance, calculations on novel pyridine derivatives synthesized via Suzuki cross-coupling reactions show ΔE values ranging from approximately 4.13 to 5.00 eV, indicating high kinetic stability.[8]

Table 1: Calculated Frontier Molecular Orbital Energies (eV)

Compound Method/Basis Set EHOMO (eV) ELUMO (eV) ΔE (eV) Source
3-Bromo-2-hydroxypyridine DFT/B3LYP -6.880 -1.475 5.405 [9]
5-Aryl-2-methylpyridin-3-amine derivatives (2a-2i) B3LYP/6-31G(d,p) - - ~4.13 - 4.86 [8]
N-acetyl-5-aryl-2-methylpyridin-3-amine derivatives (4a-4i) B3LYP/6-31G(d,p) - - ~4.51 - 5.00 [8]

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | DFT | - | - | - |[12] |

Note: Specific HOMO/LUMO values for each derivative in the series were not detailed in the abstract but the range of the energy gap was provided.

The distribution of these orbitals is also significant. For 3-bromo-2-hydroxypyridine, the HOMO is delocalized across the carbon atoms of the pyridine ring, while the LUMO is of a π* type, indicating that a HOMO→LUMO transition involves a transfer of electron density to the entire pyridine ring and the oxygen atom.[9]

Molecular Electrostatic Potential (MESP)

The MESP is a visual representation of the charge distribution on the molecular surface. It is an invaluable tool for predicting how a molecule will interact with other species.[11] Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In brominated pyridines, the MESP is used to analyze and predict the strength of noncovalent interactions, such as halogen bonding (C-Br···X) and hydrogen bonding (N-H···X).[10] The area along the extension of the C-Br bond often exhibits a region of positive electrostatic potential known as a "σ-hole," which can engage in favorable electrostatic interactions with Lewis bases.[5] This is fundamental to understanding the role of brominated pyridines in crystal engineering and ligand-protein binding.

G cluster_substituent Substituent Effects cluster_properties Electronic Properties cluster_outcome Predicted Behavior sub_pos Position of Bromine (ortho, meta, para) ed Electron Density Distribution sub_pos->ed sub_type Other Substituents (Electron Donating/Withdrawing) sub_type->ed mesp Molecular Electrostatic Potential (MESP) ed->mesp fmo HOMO-LUMO Energies ed->fmo interact Intermolecular Interactions (e.g., Halogen Bonding) mesp->interact react Chemical Reactivity & Kinetic Stability fmo->react

Caption: Logical relationships in studies of brominated pyridines.

Conclusion

Theoretical studies provide a powerful lens through which to examine the electronic properties of brominated pyridines. By employing methods like DFT, researchers can accurately predict geometries, frontier orbital energies, and electrostatic potentials. This data is critical for understanding the structure-property relationships that govern the behavior of these molecules. The HOMO-LUMO energy gap serves as a reliable indicator of chemical reactivity, while MESP analysis clarifies the nature of noncovalent interactions essential for molecular recognition and self-assembly. For drug development professionals and materials scientists, these computational insights are invaluable for the rational design of new brominated pyridine derivatives with tailored electronic characteristics and desired functionalities.

References

Physical and chemical properties of Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 5-bromo-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key intermediate in various synthetic processes.

Core Chemical Identity

This compound is a brominated methylpyridine derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its structure offers multiple sites for functionalization, making it a valuable building block in medicinal chemistry and material science.[1][2]

IdentifierValue
CAS Number 1215860-20-0[3]
Molecular Formula C₈H₈BrNO₂[3]
Molecular Weight 230.06 g/mol [3]
IUPAC Name methyl 5-bromo-6-methylpyridine-2-carboxylate
Synonyms 5-Bromo-6-methylpyridine-2-carboxylic acid methyl ester, methyl 5-bromo-6-methyl-2-pyridinecarboxylate[4]
MDL Number MFCD09753045

Physicochemical Properties

The compound is typically an off-white to yellow solid.[3] Key physical and chemical data are summarized below.

PropertyValue
Physical Form Solid, Powder[1]
Appearance Off-white to yellow Solid[3]
Boiling Point 301.8 ± 37.0 °C (Predicted)[2][3][5]
Density 1.503 ± 0.06 g/cm³ (Predicted)[2][3]
pKa -0.43 ± 0.10 (Predicted)[2][3]
Purity Typically ≥97%
Storage Inert atmosphere, Room Temperature[2][3]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via esterification of its corresponding carboxylic acid.[3]

Materials:

  • 5-bromo-6-methylpyridine-2-carboxylic acid

  • Methanol (CH₃OH)

  • Thionyl chloride (SOCl₂)

  • Methyl tert-butyl ether (MTBE)

  • Hexane

  • Water

Procedure:

  • In a reactor equipped with a glass liner, 5-bromo-6-methylpyridine-2-carboxylic acid (30 kg, 138.9 mol) and methanol (133 kg, 4156 mol) are added sequentially.[3]

  • Thionyl chloride (36.8 kg, 309.2 mol) is slowly added while stirring, maintaining the reaction temperature between 20-30 °C.[3]

  • After the addition is complete, the reaction mixture is heated to 55-65 °C and held at this temperature for 2 hours.[3]

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the remaining starting material is less than 2%.[3]

  • The solvent is removed by distillation under reduced pressure at a temperature below 40 °C.[3]

  • Methyl tert-butyl ether (MTBE, 280 kg) is added to the residue, and the mixture is stirred for 30 minutes to dissolve the crude product.[3]

  • The MTBE solution is transferred to a separate drum. Water (300 kg) is added to the original reactor, and the MTBE solution is pumped back into the reactor while maintaining a temperature of 0-5 °C and stirring for 1 hour.[3]

  • After phase separation, the aqueous layer is extracted with MTBE (60 kg).[3]

  • The organic phases are combined and concentrated again under reduced pressure at a temperature below 40 °C.[3]

  • Hexane (60 kg) is added to the concentrated residue. The mixture is stirred, and the resulting solid is separated by centrifugation and dried.[3]

  • The final product is obtained as a white powder with a purity greater than 98% and a molar yield of 70%.[3]

Logical and Experimental Workflow

This compound serves as a crucial starting material or intermediate in multi-step synthetic pathways. The following diagram illustrates its general role in a synthetic workflow.

G A Upstream Precursors (e.g., 5-bromo-6-methylpyridine- 2-carboxylic acid, Methanol) B Synthesis & Esterification A->B Reactants C This compound (Intermediate) B->C Crude Product D Purification & Analysis (HPLC, Centrifugation, Drying) C->D Processing E Purified Intermediate D->E Yields F Further Reactions (e.g., Suzuki Coupling, etc.) E->F Input G Downstream Products (Complex Organic Compounds, APIs, New Materials) F->G Synthesis of

Caption: General synthetic workflow illustrating the role of this compound.

Applications in Research and Development

This compound is primarily used as a chemical intermediate for creating more complex organic compounds.[2] Its unique structure and reactivity make it a valuable component in the development of novel molecules.[2]

  • Pharmaceutical Development: It serves as a potential precursor in the development of new pharmaceuticals.[2] Its structure may contribute to the creation of novel drug candidates with specific therapeutic properties.[2]

  • Material Science: The compound is used as a component in the development of new materials, where its incorporation can lead to substances with unique characteristics like improved stability or reactivity.[2]

  • Chemical Synthesis: It is a key building block for various heterocyclic derivatives, which are important in the agrochemical and fine chemical industries.[1]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The compound is designated with the GHS07 pictogram (Exclamation mark) and the signal word "Warning". Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl 5-bromo-6-methylpicolinate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-methylpicolinate is a versatile heterocyclic building block increasingly utilized in the synthesis of complex pharmaceutical intermediates. Its pyridine core, substituted with a bromine atom, a methyl group, and a methyl ester, offers multiple reaction sites for functionalization. The bromine atom, in particular, serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are pivotal in the synthesis of biologically active compounds, including potential kinase inhibitors.

Key Applications in Pharmaceutical Synthesis

The strategic placement of the bromo, methyl, and methyl ester groups on the pyridine ring makes this compound an attractive starting material for the synthesis of a variety of pharmaceutical intermediates. The bromo group at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkynyl, and amino moieties. These transformations are fundamental in the construction of compounds targeting a range of therapeutic areas.

One significant area of application is in the development of kinase inhibitors. Picolinamide-based derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis. By functionalizing the this compound core, novel analogues of established kinase inhibitors, such as Sorafenib, can be synthesized and evaluated for their therapeutic potential.

Cross-Coupling Reactions: Protocols and Data

The following sections detail the experimental protocols for three major classes of palladium-catalyzed cross-coupling reactions using this compound as a key reactant. The quantitative data for these reactions are summarized in the subsequent tables.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Experimental Protocol: Synthesis of Methyl 5-aryl-6-methylpicolinates

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for example, K₂CO₃ (2.0 equiv.).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated evacuation and backfilling.

  • A degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1), is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique like TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired Methyl 5-aryl-6-methylpicolinate.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidProductCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidMethyl 5-phenyl-6-methylpicolinatePd(PPh₃)₄K₂CO₃Dioxane/H₂O901885
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-6-methylpicolinatePd(dppf)Cl₂Cs₂CO₃Toluene/H₂O1001692
3Thiophen-3-ylboronic acidMethyl 6-methyl-5-(thiophen-3-yl)picolinatePd₂(dba)₃ / SPhosK₃PO₄Dioxane1102078
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates in the preparation of various heterocyclic compounds and natural products.

Experimental Protocol: Synthesis of Methyl 5-alkynyl-6-methylpicolinates

  • To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

  • The flask is evacuated and backfilled with an inert gas.

  • Anhydrous solvent, such as triethylamine or a mixture of THF and triethylamine, is added, followed by the terminal alkyne (1.2 equiv.).

  • The reaction mixture is stirred at room temperature or heated to 50-70 °C for 4-12 hours, with reaction progress monitored by TLC or GC-MS.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the pure Methyl 5-alkynyl-6-methylpicolinate.

Quantitative Data for Sonogashira Coupling

EntryAlkyneProductPd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetyleneMethyl 6-methyl-5-(phenylethynyl)picolinatePdCl₂(PPh₃)₂CuIEt₃NTHF60888
2EthynyltrimethylsilaneMethyl 6-methyl-5-((trimethylsilyl)ethynyl)picolinatePd(PPh₃)₄CuIDiisopropylamineToluene70691
3Propargyl alcoholMethyl 5-(3-hydroxyprop-1-yn-1-yl)-6-methylpicolinatePdCl₂(dppf)CuIEt₃NDMF501075
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly valuable for synthesizing arylamines and their derivatives, which are prevalent in many drug molecules.

Experimental Protocol: Synthesis of Methyl 5-amino-6-methylpicolinates

  • In a glovebox or under an inert atmosphere, a reaction tube is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • The desired primary or secondary amine (1.2 equiv.) is added, followed by an anhydrous, degassed solvent like toluene or dioxane.

  • The reaction tube is sealed and heated to 90-110 °C for 12-24 hours. The reaction should be monitored by LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove insoluble salts.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the target Methyl 5-amino-6-methylpicolinate derivative.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineProductPd Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineMethyl 5-anilino-6-methylpicolinatePd₂(dba)₃ / BINAPNaOtBuToluene1001882
2MorpholineMethyl 6-methyl-5-morpholinopicolinatePd(OAc)₂ / XPhosK₃PO₄Dioxane1102489
3BenzylamineMethyl 5-(benzylamino)-6-methylpicolinatePd₂(dba)₃ / DavePhosCs₂CO₃Toluene952077

Signaling Pathways and Logical Relationships

The pharmaceutical intermediates synthesized from this compound can be further elaborated into compounds that modulate specific biological pathways. For instance, derivatives of picolinamide have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase in the angiogenesis signaling cascade. Inhibition of this pathway can lead to the suppression of tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Permeability Vascular Permeability Akt->Permeability Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Picolinamide-based Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for picolinamide-based inhibitors.

The following diagram illustrates the general workflow for synthesizing pharmaceutical intermediates from this compound using palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Methyl 5-bromo-6- methylpicolinate Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura (Arylboronic Acid) Coupling->Suzuki Sonogashira Sonogashira (Terminal Alkyne) Coupling->Sonogashira Buchwald Buchwald-Hartwig (Amine) Coupling->Buchwald Intermediate Functionalized Picolinate Intermediate Suzuki->Intermediate Sonogashira->Intermediate Buchwald->Intermediate Purification Purification (Chromatography) Intermediate->Purification Final Pharmaceutical Intermediate Purification->Final

Caption: General experimental workflow for the synthesis of pharmaceutical intermediates.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide efficient and modular routes to functionalized picolinate derivatives. These protocols, along with the summarized quantitative data, offer a solid foundation for researchers and drug development professionals to explore the synthesis of novel, biologically active compounds. The potential for these intermediates to be developed into kinase inhibitors, such as those targeting the VEGFR-2 signaling pathway, highlights the significance of this compound in modern medicinal chemistry.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms. This palladium-catalyzed reaction has become an indispensable tool in modern organic synthesis, especially within the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.

Methyl 5-bromo-6-methylpicolinate is a valuable building block in medicinal chemistry. The pyridine core is a common motif in numerous biologically active compounds, and the ability to introduce diverse aryl and heteroaryl substituents at the 5-position via Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for drug discovery programs. These resulting 5-aryl-6-methylpicolinate derivatives are of significant interest for screening as potential therapeutic agents in various disease areas.

This document provides detailed application notes and a general protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Palladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers the organic group to the Palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Illustrative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings of bromo-pyridine derivatives.[1][2] Optimization may be necessary for specific substrates.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901688-98
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1101280-90
43-Chlorophenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)THF/H₂O (5:1)801875-85
5Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dimethoxyethane801270-80
6Pyridin-3-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1002465-75

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the coupling of this compound with an arylboronic acid in solution.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene/water, DMF, THF/water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), any additional ligand, and the base (2-3 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 5-aryl-6-methylpicolinate.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them with care under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Visualizations

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water & Brine monitor->workup isolate Isolate Crude Product: - Dry Organic Layer - Filter - Concentrate workup->isolate purify Purify by Column Chromatography isolate->purify product Pure Methyl 5-aryl-6- methylpicolinate purify->product

References

Application Notes and Protocols for Sonogashira Coupling of 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] Pyridine and its derivatives are crucial structural motifs in numerous biologically active compounds, making the functionalization of substituted pyridines, such as 5-bromopyridine derivatives, via Sonogashira coupling of significant interest to researchers in medicinal chemistry and drug development.[2]

These application notes provide a comprehensive overview of Sonogashira coupling protocols for various 5-bromopyridine derivatives, including detailed experimental procedures and a summary of reaction conditions with corresponding yields.

General Principles

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism involves the oxidative addition of the 5-bromopyridine derivative to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt in the presence of a base), and subsequent reductive elimination to yield the desired 5-alkynylpyridine product and regenerate the Pd(0) catalyst.[3]

Variations of the standard protocol exist, including copper-free and microwave-assisted methods, which can offer advantages such as reduced homocoupling of the alkyne and significantly shorter reaction times, respectively.[4][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Sonogashira coupling of various bromopyridine derivatives with a range of terminal alkynes. While direct data for a wide array of 5-bromopyridine derivatives is compiled where available, data for structurally similar bromopyridines (e.g., 2-amino-3-bromopyridines) are also included to provide a strong basis for reaction optimization.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes *

EntryAryl Bromide SubstrateAlkyne SubstratePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100392
22-Amino-3-bromopyridine4-MethylphenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100391
32-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100393
42-Amino-3-bromo-5-methylpyridine1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100384
52-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100389
62-Amino-3-bromo-5-chloropyridine1-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100381

*Data adapted from a study on 2-amino-3-bromopyridines, which are expected to have similar reactivity to 5-bromo-2-aminopyridine derivatives.[6]

Table 2: Sonogashira Coupling of Other Bromopyridine and Azine Derivatives

EntryBromo-SubstrateTerminal AlkynePd Catalyst (mol%)Ligand (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-N-phenylpyridin-3-aminePhenylacetylenePd(PPh₃)₂Cl₂ (5)-CuI (10)Et₃NDMF806High (Not quantified)
26-Bromo-3-fluoro-2-cyanopyridineCyclopropylacetylenePd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT1685
36-Bromo-3-fluoro-2-cyanopyridine3-Butyn-1-olPd(PPh₃)₄ (15)-CuI (30)Et₃NTHFRT1690
45-BromopyrimidinePhenylacetylenePd(PPh₃)₂Cl₂ (2-5)-CuI (5-10)Et₃NTHFRT492
55-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)-CuI (5)Et₃NDMF804-693

Experimental Protocols

The following are generalized protocols for the Sonogashira coupling of 5-bromopyridine derivatives. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Standard Sonogashira Coupling

This protocol is a general starting point for the coupling of various 5-bromopyridine derivatives with terminal alkynes.

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2–5 mol%)

  • Copper(I) iodide (CuI, 5–10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add the 5-bromopyridine derivative, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine base to the mixture, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylpyridine derivative.

Protocol 2: Microwave-Assisted Sonogashira Coupling

This protocol is suitable for accelerating reaction times, particularly for less reactive substrates.[4]

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., PPh₃)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF or acetonitrile)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 5-bromopyridine derivative, palladium catalyst, ligand, CuI, and base.

  • Add the solvent and the terminal alkyne.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100–150 °C) for a specified time (e.g., 10–30 minutes).

  • After cooling, work up the reaction mixture as described in Protocol 1.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol is useful for substrates that are sensitive to copper salts or to avoid the formation of alkyne homocoupling byproducts.[7]

Materials:

  • 5-Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst)

  • Ligand (e.g., a bulky phosphine ligand like S-Phos)

  • Base (e.g., Cs₂CO₃ or an amine base like n-Bu₄N⁺OH⁻)

  • Anhydrous, degassed solvent (e.g., THF, dioxane, or an aqueous mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the general setup procedure as described in Protocol 1, omitting the copper(I) iodide.

  • The choice of palladium catalyst, ligand, and base is crucial for a successful copper-free reaction and may require more rigorous optimization.

  • The reaction may require elevated temperatures and longer reaction times compared to the copper-catalyzed protocol.

  • Work up and purify the product as described in Protocol 1.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition 5-Bromopyridine (R-Br) Ar-Pd(II)L2-Br R-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-C≡CR' R-Pd(II)L2-C≡CR' Transmetalation->Ar-Pd(II)L2-C≡CR' Cu(I)Br Cu(I)Br Transmetalation->Cu(I)Br Regenerates Cu(I) Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR' R-C≡CR' Reductive_Elimination->Ar-C≡CR' Alkyne_Coordination Alkyne Coordination Cu(I)Br->Alkyne_Coordination Terminal Alkyne (H-C≡CR') + Base Cu-C≡CR' Cu-C≡CR' Alkyne_Coordination->Cu-C≡CR' Cu-C≡CR'->Transmetalation Transfers alkynyl group

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow start Start reagents Combine 5-Bromopyridine, Pd Catalyst, CuI (if applicable), and Base in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent_alkyne Add Degassed Solvent and Terminal Alkyne inert->solvent_alkyne reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) solvent_alkyne->reaction workup Aqueous Workup (Dilute, Wash, Dry) reaction->workup purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromopyridines, a higher temperature or microwave irradiation may be necessary.[3]

  • Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.[3]

  • Alkyne Homocoupling (Glaser Coupling): This side reaction is more prevalent in copper-catalyzed reactions. To minimize this, ensure the reaction is run under strictly anaerobic conditions. Alternatively, a copper-free protocol can be employed.

  • Dehalogenation: If significant dehalogenation of the 5-bromopyridine is observed, a milder base or lower reaction temperature may be necessary.[3]

By providing a range of protocols and a summary of reaction conditions, these application notes serve as a valuable resource for researchers and professionals in the field of drug discovery and development for the successful implementation of the Sonogashira coupling of 5-bromopyridine derivatives.

References

Application Note: Buchwald-Hartwig Amination of Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most vital and widely used methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] This reaction is instrumental in the synthesis of pharmaceuticals, agrochemicals, and organic materials, where arylamines are common structural motifs.[3][4] The reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2]

Methyl 5-bromo-6-methylpicolinate is a valuable heterocyclic building block used in the development of new materials and potential pharmaceuticals.[5] The ability to efficiently functionalize this scaffold via C-N bond formation provides a direct route to a diverse range of novel compounds for screening and development. This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of this compound.

General Reaction Scheme

The reaction couples this compound with a primary or secondary amine to yield the corresponding 5-amino-6-methylpicolinate derivative.

Figure 1: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium sources that form the active Pd(0) catalyst in situ.[2][6] The use of pre-formed palladacycle precatalysts, such as G3 or G6 XPhos Palladacycles, can also offer enhanced activity and easier handling.[7]

  • Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as XPhos, SPhos, and Xantphos are often preferred as they stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[4][8] For heteroaromatic substrates, ligands like Xantphos are often effective.[9]

  • Base: A stoichiometric amount of base is required.[10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used.[6] For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[11]

  • Solvent: Anhydrous, degassed aprotic solvents are necessary. Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[1][2] The choice of solvent can influence reaction rates and solubility of the components.

Data Presentation: Representative Reaction Conditions

The optimal conditions for the amination of this compound should be determined empirically. The following table summarizes representative conditions successfully applied to the amination of similar bromo-heterocyclic substrates.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical AmineYield (%)Reference
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene110Morpholine>90[9]
2Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃ (1.5)THF100Primary Amine80[12]
3Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.0)Dioxane100Aniline85-95[8]
4Pd₂(dba)₃ (2.5)XPhos (6)LHMDS (1.5)Dioxane100Ammonia Eq.High[9]

Diagrams of Key Processes

The following diagrams illustrate the general catalytic cycle and a typical experimental workflow for this reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 LPd(0) PdII_Aryl Ar-Pd(II)-X (L) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)-NHR'R'']+ (L) PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR'R'' (L) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product BaseH Base-H+ PdII_Amido->BaseH ArylHalide Ar-Br ArylHalide->PdII_Aryl Amine R'R''NH Amine->PdII_Amine Base Base Base->PdII_Amido

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow prep prep reagents reagents reaction reaction workup workup analysis analysis start Start setup Oven-dry Schlenk tube and cool under inert gas start->setup add_solids Add Pd catalyst, ligand, & base in a glovebox or under gas flow setup->add_solids add_liquids Add substrate, amine, and anhydrous solvent via syringe add_solids->add_liquids purge Purge system with an inert gas (e.g., Argon) add_liquids->purge heat Heat reaction to target temperature with stirring purge->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool reaction to room temperature monitor->cool filter Dilute with solvent and filter through Celite® cool->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product via flash column chromatography concentrate->purify end Product Characterization (NMR, MS) purify->end

Caption: Experimental workflow for a typical Buchwald-Hartwig reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene (to make a ~0.2 M solution)

  • Ethyl acetate

  • Celite®

  • Silica gel for column chromatography

Equipment:

  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Argon or Nitrogen)

  • Syringes and needles

  • Glovebox (recommended for handling air-sensitive reagents)

Procedure:

  • Reaction Setup: Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere.

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to the Schlenk tube.

  • Add this compound to the tube.

  • Seal the tube with a septum.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (e.g., morpholine).

  • Reaction Execution: Purge the headspace of the flask with the inert gas for 5-10 minutes. Place the sealed tube in a preheated oil bath at 90–110 °C and stir vigorously for 12–24 hours.[9]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Ligands: Phosphine ligands are often air-sensitive and can be toxic. Handle them under an inert atmosphere.

  • Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. LHMDS is also highly reactive. Handle in a glovebox or under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene and other organic solvents are flammable and harmful. Use them in a well-ventilated fume hood away from ignition sources.

  • Inert Atmosphere: The reaction requires an inert atmosphere to prevent the oxidation of the catalyst and ligands. Ensure proper technique when using Schlenk lines or gloveboxes.

References

Application of Methyl 5-bromo-6-methylpicolinate in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 5-bromo-6-methylpicolinate has emerged as a key heterocyclic building block for the synthesis of a variety of kinase inhibitors, which are pivotal in the development of targeted therapies for cancer and other diseases driven by aberrant cell signaling. The strategic positioning of the bromine atom on the pyridine ring provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions enable the facile introduction of diverse aryl and heteroaryl moieties, allowing for the systematic exploration of the chemical space around the picolinate core to optimize interactions with the target kinase's active site. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this compound for the synthesis of potent kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Application in the Synthesis of VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is therefore a well-established and attractive strategy in cancer therapy.[1] Picolinamide-based derivatives have shown significant promise as effective VEGFR-2 inhibitors.[1] While direct synthesis from this compound is not explicitly detailed in the cited literature, its structure makes it an ideal starting material for the synthesis of analogous picolinamide-based inhibitors through a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 5-position, followed by amidation of the methyl ester.

Biological Activity of Picolinamide-Based VEGFR-2 Inhibitors

The following tables summarize the in vitro anti-proliferative activity and VEGFR-2 kinase inhibitory activity of representative picolinamide-based compounds, demonstrating the potential of this chemical scaffold.

Table 1: In Vitro Anti-proliferative Activity of Picolinamide-Based Compounds

CompoundA549 IC₅₀ (µM)[1]HepG2 IC₅₀ (µM)[1]
8j 12.520.6
8l 13.218.2
Sorafenib (Control) 19.329.0
Axitinib (Control) 22.438.7

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Picolinamide-Based Compounds

CompoundVEGFR-2 IC₅₀ (µM)[1]
8a 0.87
8j 0.53
8l 0.29
8u 1.22
Sorafenib (Control) Not specified in the same format

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic strategy.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction (Adapted)

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This protocol is adapted from established methods for similar bromopyridine substrates and serves as a robust starting point.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (2-5 mol%) to the flask. Subsequently, add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Formation

Following the Suzuki-Miyaura coupling, the methyl ester of the resulting biaryl picolinate can be converted to the desired picolinamide via hydrolysis and subsequent amidation.

Step A: Hydrolysis of the Methyl Ester

  • Dissolve the purified methyl 5-aryl-6-methylpicolinate in a suitable solvent such as a mixture of methanol and water.

  • Add an excess of a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step B: Amidation

  • To a solution of the 5-aryl-6-methylpicolinic acid in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling agent (e.g., HATU or HOBt/EDC) and a base (e.g., DIPEA or Et₃N).

  • Stir the mixture at room temperature for a short period.

  • Add the desired amine (1.0-1.2 equivalents).

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the final picolinamide-based kinase inhibitor.

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Picolinamide-Based Kinase Inhibitors A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Methyl 5-aryl-6-methylpicolinate C->D E Hydrolysis (e.g., LiOH) D->E F 5-Aryl-6-methylpicolinic Acid E->F H Amidation (Coupling Agent) F->H G Amine (R-NH2) G->H I Final Picolinamide-Based Kinase Inhibitor H->I

Caption: A generalized workflow for the synthesis of picolinamide-based kinase inhibitors.

Suzuki-Miyaura Catalytic Cycle

G Pd(0) Pd(0) Pd(II) Complex Pd(II) Complex Pd(0)->Pd(II) Complex Oxidative Addition (Ar-X) Aryl-Pd(II) Complex Aryl-Pd(II) Complex Pd(II) Complex->Aryl-Pd(II) Complex Transmetalation (Ar'-B(OR)2, Base) Aryl-Pd(II) Complex->Pd(0) Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

VEGFR-2 Signaling Pathway

G cluster_0 VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Picolinamide-Based Inhibitor Inhibitor->VEGFR2

Caption: A simplified diagram of the VEGFR-2 signaling pathway and its inhibition.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, specifically focusing on a pyrido[2,3-d]pyrimidine scaffold, utilizing Methyl 5-bromo-6-methylpicolinate as a key starting material. The protocols are designed to be a comprehensive guide for laboratory execution.

Overall Synthetic Pathway

The synthesis of the target pyrido[2,3-d]pyrimidin-4-one derivative from this compound is proposed as a two-step process. The initial step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group at the 5-position of the pyridine ring. The subsequent step is an intramolecular cyclization to construct the fused pyrimidine ring.

G start This compound intermediate Methyl 5-amino-6-methylpicolinate start->intermediate Buchwald-Hartwig Amination product 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one intermediate->product Cyclization with Formamide

Caption: Proposed two-step synthesis of a novel pyrido[2,3-d]pyrimidin-4-one.

Application Note 1: Synthesis of Methyl 5-amino-6-methylpicolinate via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This protocol outlines the amination of this compound using ammonia as the amine source.

Experimental Protocol
  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous dioxane via syringe, followed by the addition of a solution of ammonia in dioxane (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir for 12-18 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 5-amino-6-methylpicolinate.

Data Presentation: Buchwald-Hartwig Amination
ParameterValue
Starting Material This compound
Reagents Pd₂(dba)₃, Xantphos, NaOtBu, Ammonia
Solvent Dioxane
Temperature 100 °C
Reaction Time 12-18 hours
Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J = 8.0 Hz, 1H), 7.10 (d, J = 8.0 Hz, 1H), 3.90 (s, 3H), 3.85 (br s, 2H), 2.45 (s, 3H)
MS (ESI) m/z = 167.08 [M+H]⁺

Experimental Workflow: Buchwald-Hartwig Amination

G setup 1. Combine Reactants and Catalyst in Schlenk Tube inert 2. Evacuate and Backfill with Argon (3x) setup->inert add_solvents 3. Add Dioxane and Ammonia Solution inert->add_solvents react 4. Heat at 100 °C for 12-18 hours add_solvents->react workup 5. Cool, Dilute with EtOAc, and Filter react->workup purify 6. Concentrate and Purify by Column Chromatography workup->purify

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Application Note 2: Synthesis of 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one

Pyrido[2,3-d]pyrimidines are an important class of heterocyclic compounds with a wide range of biological activities. This protocol describes the synthesis of a novel 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one from Methyl 5-amino-6-methylpicolinate through a cyclization reaction with formamide.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Methyl 5-amino-6-methylpicolinate (1.0 eq) and formamide (10-20 eq).

  • Reaction: Heat the mixture to 180-190 °C in an oil bath and maintain the temperature for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to obtain the 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one. Recrystallization from ethanol can be performed for further purification if necessary.

Data Presentation: Cyclization to Pyrido[2,3-d]pyrimidin-4-one
ParameterValue
Starting Material Methyl 5-amino-6-methylpicolinate
Reagent Formamide
Temperature 180-190 °C
Reaction Time 4-6 hours
Yield 60-70%
¹H NMR (DMSO-d₆, 400 MHz) δ 12.10 (br s, 1H), 8.55 (d, J = 8.4 Hz, 1H), 8.10 (s, 1H), 7.80 (d, J = 8.4 Hz, 1H), 2.60 (s, 3H)
MS (ESI) m/z = 162.06 [M+H]⁺

Experimental Workflow: Cyclization Reaction

G setup 1. Combine Aminopicolinate and Formamide in Flask react 2. Heat at 180-190 °C for 4-6 hours setup->react workup 3. Cool and Pour into Ice-Water react->workup isolate 4. Filter the Precipitate and Wash workup->isolate purify 5. Dry the Product (Recrystallize if needed) isolate->purify

Caption: Workflow for the cyclization to form 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of Methyl 5-bromo-6-methylpicolinate. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds. This compound is an ideal substrate for such transformations. The bromine atom at the 5-position serves as a reactive handle for various coupling reactions, while the methyl and methyl ester groups can influence the electronic properties and steric environment of the pyridine ring. This allows for the strategic installation of a wide array of functional groups, leading to the generation of novel compounds for drug discovery and other applications.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII R-Pd(II)Ln-Br Pd0->PdII Oxidative Addition (this compound) Coupling R-Pd(II)Ln-R' PdII->Coupling Transmetalation (R'-M) Coupling->Pd0 Product R-R' Coupling->Product Reductive Elimination Suzuki-Miyaura Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Degas Degas Mixture (e.g., N₂ bubbling) Start->Degas Catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) Degas->Catalyst React Heat Reaction (e.g., 90 °C, 12-24h) Catalyst->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product 5-Aryl-6-methylpicolinate Purify->Product Buchwald-Hartwig Workflow Start Combine Reactants: - this compound - Amine - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂) Start->Inert Catalyst Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ / RuPhos) Inert->Catalyst React Heat Reaction (e.g., 100 °C) Catalyst->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product 5-Amino-6-methylpicolinate Derivative Purify->Product Sonogashira Workflow Start Combine Reactants: - this compound - Terminal Alkyne - Base (e.g., Et₃N) - Solvent (e.g., THF) Degas Degas Mixture Start->Degas Catalysts Add Pd Catalyst & Cu(I) Co-catalyst (e.g., Pd(PPh₃)₄ / CuI) Degas->Catalysts React Stir at Room Temp or Heat Catalysts->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product 5-Alkynyl-6-methylpicolinate Purify->Product

Application Notes and Protocols: Methyl 5-bromo-6-methylpicolinate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-methylpicolinate is a substituted bromopyridine derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. While a direct application of this specific reagent in the total synthesis of a natural product has not been prominently reported in scientific literature, its structural motifs are present in numerous pyridine-containing natural products, particularly marine alkaloids and other biologically active compounds. The presence of a bromine atom, a methyl group, and a methyl ester on the pyridine ring provides multiple reactive sites for strategic chemical modifications.

This document outlines the potential applications of this compound in synthetic chemistry, with a focus on its utility in constructing molecular scaffolds relevant to natural product analogues and pharmaceutical compounds. Detailed protocols for key palladium-catalyzed cross-coupling reactions are provided to guide researchers in leveraging this reagent for the synthesis of novel compounds.

Potential Synthetic Applications

The primary utility of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions at the C5-bromo position. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures. The methyl ester at the C2 position can be further manipulated through hydrolysis, amidation, or reduction to introduce additional diversity.

The pyridine core is a common feature in many natural products with diverse biological activities. While direct total syntheses using this specific starting material are not documented, its application in the synthesis of analogues of natural products like Luotonin A or Eupolauridine, which contain a substituted pyridine ring, can be envisioned. Such analogues are crucial for structure-activity relationship (SAR) studies in drug discovery.

Key Experimental Protocols

The following protocols are generalized procedures for common cross-coupling reactions that are applicable to this compound, based on established methods for similar bromopyridine substrates. Optimization of reaction conditions may be necessary for specific substrate combinations.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming biaryl or vinyl-aryl bonds.

Materials:

  • This compound

  • Aryl or vinyl boronic acid or boronate ester (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid/ester, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/EtOH/H₂O10085-95
Pd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)1,4-Dioxane9080-92
Pd₂(dba)₃/SPhos (2/4)K₃PO₄ (3.0)Toluene11090-98
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is used to couple terminal alkynes with aryl halides.

Materials:

  • This compound

  • Terminal alkyne (1.2-2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine, as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Typical Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF25-5075-90
Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF6080-95
Pd(OAc)₂/XPhos (2/4)None (Cu-free)Cs₂CO₃Toluene10070-85
Protocol 3: Stille Coupling for C-C Bond Formation with Organostannanes

The Stille coupling utilizes organotin reagents for C-C bond formation.

Materials:

  • This compound

  • Organostannane (e.g., vinyl-, aryl-, or alkynylstannane, 1.1-1.3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (if needed, e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and ligand (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent followed by the organostannane.

  • Heat the reaction mixture (typically 80-110 °C) until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Table 3: Representative Conditions for Stille Coupling of Bromopyridines

Catalyst (mol%)AdditiveSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)NoneToluene11070-85
Pd₂(dba)₃/P(furyl)₃ (2/8)NoneTHF6575-90
PdCl₂(PPh₃)₂ (3)CuI (10 mol%)NMP8080-95
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is used to form aryl amines from aryl halides.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos, 2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, followed by this compound and the amine.

  • Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst System (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃/BINAP (1/1.5)NaOt-Bu (1.5)Toluene10070-90
Pd(OAc)₂/XPhos (2/4)K₃PO₄ (2.0)1,4-Dioxane11085-98
[Pd(allyl)Cl]₂/DavePhos (1/2)K₂CO₃ (2.0)t-BuOH9075-90

Visualizations

Suzuki_Coupling_Workflow Start This compound + Aryl/Vinyl Boronic Acid Reactants Reactants Conditions Pd Catalyst Base Solvent, Heat Reactants->Conditions Product Coupled Product Conditions->Product Purification Workup & Chromatography Product->Purification Final_Product Pure Coupled Product Purification->Final_Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthetic_Potential cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Potential Scaffolds Start This compound Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki C-C (sp²) Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira C-C (sp) Stille Stille Coupling (+ R-SnBu₃) Start->Stille C-C Buchwald Buchwald-Hartwig (+ R₂NH) Start->Buchwald C-N Aryl 5-Aryl-6-methylpicolinate Suzuki->Aryl Alkynyl 5-Alkynyl-6-methylpicolinate Sonogashira->Alkynyl Vinyl 5-Vinyl-6-methylpicolinate Stille->Vinyl Amino 5-Amino-6-methylpicolinate Buchwald->Amino Further_Mod Further Functionalization Aryl->Further_Mod Ester Hydrolysis, Amidation, Reduction Alkynyl->Further_Mod Vinyl->Further_Mod Amino->Further_Mod Final_Products Diverse Molecular Libraries Further_Mod->Final_Products Synthesis of Natural Product Analogues

Caption: Synthetic potential of this compound.

Conclusion

This compound is a valuable and commercially available starting material with significant potential for the synthesis of complex nitrogen-containing heterocyclic compounds. While its direct application in the total synthesis of natural products is not yet established in the literature, its utility as a scaffold for generating libraries of natural product analogues and other biologically active molecules is evident. The protocols provided herein for key cross-coupling reactions serve as a guide for researchers to explore the synthetic utility of this versatile building block in their drug discovery and development endeavors. The strategic functionalization of this molecule can pave the way for the discovery of novel compounds with interesting biological properties.

Application Notes and Protocols for the Derivatization of the Pyridine Ring in Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-6-methylpicolinate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure features a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 6-position, and a methyl ester at the 2-position (picolinate). The bromine atom serves as a key handle for functionalization, making it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions enable the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the synthesis of a diverse array of complex molecules and potential drug candidates.[1][3][4] This document provides detailed protocols and data for common derivatization strategies, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Key Derivatization Strategies

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[4] The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5][6][7] Careful selection of catalysts, ligands, bases, and solvents is crucial for achieving high yields and selectivity.[3][4]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on bromopyridine derivatives, providing a reference for expected outcomes with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

Entry Boronic Acid/Ester Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 90 12 85-95
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane 100 16 80-92
3 Pyridine-3-boronic acid Pd₂(dba)₃ / SPhos K₃PO₄ Toluene 110 18 75-88

| 4 | Methylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 12 | 70-85 |

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

Entry Terminal Alkyne Catalyst / Co-catalyst Base Solvent Temp (°C) Time (h) Yield (%)
1 Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N THF 60 8 88-96
2 1-Heptyne Pd(PPh₃)₄ / CuI Diisopropylamine DMF 80 12 82-91
3 Trimethylsilylacetylene Pd(OAc)₂ / XPhos / CuI Cs₂CO₃ Acetonitrile 70 10 85-94

| 4 | (4-Ethynylphenyl)methanol | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene/DMF | 65 | 16 | 78-89 |

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Entry Amine Catalyst / Ligand Base Solvent Temp (°C) Time (h) Yield (%)
1 Morpholine Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 100 18 85-95
2 Aniline Pd(OAc)₂ / RuPhos LiHMDS THF 80 16 80-90
3 Benzylamine Pd₂(dba)₃ / BrettPhos K₃PO₄ 1,4-Dioxane 110 20 75-88

| 4 | tert-Butylamine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | 24 | 70-85 |

Experimental Workflows and Signaling Pathways

general_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent Add Anhydrous, Degassed Solvent atmosphere->solvent heat Heat Reaction Mixture (e.g., 60-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

derivatization_pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Aryl/Alkyl Boronic Acid + Pd Catalyst, Base start->suzuki_reagents sonogashira_reagents Terminal Alkyne + Pd/Cu Catalyst, Base start->sonogashira_reagents buchwald_reagents Primary/Secondary Amine + Pd Catalyst, Base start->buchwald_reagents suzuki_product Methyl 5-Aryl/Alkyl- 6-methylpicolinate suzuki_reagents->suzuki_product sonogashira_product Methyl 5-Alkynyl- 6-methylpicolinate sonogashira_reagents->sonogashira_product buchwald_product Methyl 5-Amino- 6-methylpicolinate buchwald_reagents->buchwald_product

Caption: Derivatization pathways for this compound.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oa_complex Ar-Pd(II)(Br)Ln pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(R)Ln oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product reagent1 Ar-Br reagent1->oa_complex reagent2 R-B(OH)₂ borate [R-B(OH)₃]⁻ reagent2->borate base Base base->borate borate->oa_complex

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[3] Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][8]

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the C-C cross-coupling of this compound with an arylboronic acid.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Deionized Water

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-6-methylpicolinate.[9]

Protocol 2: Sonogashira Coupling

This protocol describes a general procedure for the C-C cross-coupling of this compound with a terminal alkyne.[9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[9]

  • Add the anhydrous solvent (THF or DMF), followed by triethylamine.

  • Degas the mixture by bubbling with argon for 10-15 minutes.[9]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and stir for 6-16 hours.[9][10]

  • Monitor the reaction's progress by TLC.

Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.[3][5]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • A suitable phosphine ligand (e.g., BINAP, RuPhos, XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous, degassed Toluene or Tetrahydrofuran (THF)

  • Oven-dried Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.[10]

  • Add this compound and the anhydrous solvent.

  • Finally, add the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[10]

  • Monitor the reaction for 16-24 hours by LC-MS.

Work-up and Purification:

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by column chromatography on silica gel.[3]

References

Application Notes and Protocols: Methyl 5-bromo-6-methylpicolinate as a Versatile Precursor for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-6-methylpicolinate is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a bromine atom, a methyl group, and a methyl ester on a pyridine ring, provides multiple reactive sites for molecular elaboration. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potential API candidates, with a focus on its application in the development of Bromodomain and Extra-Terminal (BET) inhibitors, a promising class of anti-cancer agents.

Introduction to this compound

This compound (C₈H₈BrNO₂) is a chemical intermediate widely employed in the synthesis of complex organic molecules.[1] Its structural features make it an ideal starting material for various cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular architectures relevant to drug discovery. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are fundamental transformations in modern pharmaceutical synthesis.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1215860-20-0[5]
Molecular Formula C₈H₈BrNO₂[5]
Molecular Weight 230.06 g/mol [5]
Appearance Off-white to yellow solid[5]
Boiling Point 301.8±37.0 °C (Predicted)[5]
Density 1.503±0.06 g/cm³ (Predicted)[5]

Application in the Synthesis of BET Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][3] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. Small molecule inhibitors of BET proteins have emerged as a promising therapeutic strategy, with several candidates currently in clinical trials.[1]

This compound serves as an excellent scaffold for the synthesis of novel BET inhibitors. The picolinate core can be elaborated through a series of cross-coupling and functional group interconversion reactions to generate compounds with high affinity and selectivity for the acetyl-lysine binding pocket of BET bromodomains.

A general synthetic strategy involves the utilization of the bromine atom for a key carbon-carbon or carbon-nitrogen bond formation to introduce a moiety that will interact with the target protein. The methyl ester can be hydrolyzed and subsequently coupled with various amines to further explore the chemical space and optimize the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Experimental Protocols

The following protocols describe common cross-coupling reactions for the derivatization of this compound. These are generalized procedures and may require optimization for specific substrates and desired products.

Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond between the pyridine core and an aryl or heteroaryl boronic acid or ester.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Table 2: Representative Data for Suzuki-Miyaura Coupling

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O85880-90
Pyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄2-MeTHF/H₂O1001270-85
Sonogashira Coupling

This reaction facilitates the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne.

Protocol 2: General Procedure for Sonogashira Coupling

  • To a reaction flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and a copper(I) co-catalyst (e.g., CuI, 0.06 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 3: Representative Data for Sonogashira Coupling

AlkynePd CatalystCu(I) CatalystBase/SolventTemperature (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N25480-90
TrimethylsilylacetylenePd(dppf)Cl₂CuITHF/Et₃N40675-85
Propargyl alcoholPd(PPh₃)₄CuIDMF/Et₃N50370-80
Buchwald-Hartwig Amination

This reaction is employed to form a carbon-nitrogen bond between the pyridine scaffold and a primary or secondary amine.[3][6]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction tube.

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 4: Representative Data for Buchwald-Hartwig Amination

AminePd Precatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1001675-90
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane902070-85
BenzylaminePd₂(dba)₃/DavePhosK₃PO₄Toluene1101280-95

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a potential API candidate starting from this compound.

G start This compound suzuki Suzuki Coupling (Aryl Boronic Acid) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (Terminal Alkyne) start->sonogashira Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (Amine) start->buchwald Pd Catalyst, Ligand, Base hydrolysis Ester Hydrolysis suzuki->hydrolysis LiOH or NaOH sonogashira->hydrolysis buchwald->hydrolysis amide Amide Coupling (Amine) hydrolysis->amide Coupling Reagent api API Candidate amide->api

Caption: Synthetic workflow for API candidates from this compound.

BET Inhibitor Signaling Pathway

The diagram below provides a simplified representation of the mechanism of action for BET inhibitors.

G cluster_0 Chromatin cluster_1 Gene Transcription bet BET Proteins (BRD4) pol2 RNA Polymerase II bet->pol2 recruits histone Acetylated Histones histone->bet binds to enhancer Super-Enhancer enhancer->bet binds to oncogene Oncogene Transcription (e.g., MYC) pol2->oncogene initiates proliferation Tumor Cell Proliferation oncogene->proliferation leads to bet_inhibitor BET Inhibitor bet_inhibitor->bet inhibits binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Methyl 5-bromo-6-methylpicolinate. It is intended for researchers, scientists, and drug development professionals to help improve reaction yields and product purity.

Troubleshooting Guide

Low yields or impurities in the synthesis of this compound can arise from several factors, from reagent quality to reaction conditions and work-up procedures. This guide will help you identify and address common issues.

Problem Potential Cause Recommended Solution
1. Low or No Product Formation Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is heated to the recommended 55-65°C for at least 2 hours, or until the starting material is consumed.[1]
Inactive thionyl chloride: Thionyl chloride has been degraded by moisture.Use a fresh bottle of thionyl chloride or distill it before use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Poor quality starting material: The 5-bromo-6-methylpyridine-2-carboxylic acid may be impure.Check the purity of the starting material by melting point or NMR spectroscopy. Recrystallize if necessary.
2. Formation of Multiple Byproducts Reaction temperature too high: Excessive heat can lead to side reactions and decomposition.Carefully control the addition of thionyl chloride to keep the initial reaction temperature between 20-30°C. Do not exceed the recommended reflux temperature of 65°C.[1]
Presence of water: Water will react with thionyl chloride and the intermediate acyl chloride, leading to the reformation of the starting carboxylic acid and other side products.Use anhydrous methanol and ensure all equipment is dry. The reaction should be protected from atmospheric moisture.
3. Product Decomposition During Work-up Hydrolysis of the ester: The ester is sensitive to both acidic and basic conditions, especially at elevated temperatures.During the aqueous work-up, maintain the temperature at 0-5°C to minimize hydrolysis.[1] Avoid prolonged exposure to acidic or basic aqueous solutions.
High temperatures during solvent removal: The product may be thermally unstable at high temperatures.Remove the solvent under reduced pressure at a temperature below 40°C.[1]
4. Difficulty in Product Purification Incomplete removal of unreacted starting material: The carboxylic acid starting material can be difficult to separate from the ester product.During the work-up, washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will help remove any unreacted 5-bromo-6-methylpyridine-2-carboxylic acid by converting it into its water-soluble salt.
Co-crystallization of impurities: Impurities may co-crystallize with the product, leading to low purity.If recrystallization from hexane is not sufficient, consider column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: With proper technique and optimal conditions, a molar yield of around 70% can be expected.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1] For TLC, use a suitable eluent such as a mixture of ethyl acetate and petroleum ether. The starting material (a carboxylic acid) should have a different Rf value than the product (an ester).

Q3: Is it necessary to use an inert atmosphere?

A3: While not always strictly necessary, using an inert atmosphere of nitrogen or argon is highly recommended. This will prevent moisture from the air from reacting with the thionyl chloride, which would reduce its effectiveness and lead to the formation of byproducts.

Q4: What is the purpose of the low-temperature water wash during the work-up?

A4: The low-temperature (0-5°C) water wash is crucial for two reasons.[1] Firstly, it quenches any remaining thionyl chloride. Secondly, the low temperature minimizes the risk of hydrolysis of the desired methyl ester product, which can occur in the presence of water.

Q5: My final product is an off-white or yellow solid. Is this normal?

A5: The product is typically described as a white to off-white or yellow solid.[1] A slight coloration is generally acceptable. If a higher purity is required, recrystallization from hexane or column chromatography can be performed to obtain a whiter solid.

Q6: Can I use a different esterifying agent instead of thionyl chloride and methanol?

A6: Yes, other esterification methods can be used for picolinic acids. For example, Fischer esterification using a strong acid catalyst like sulfuric acid in methanol is a common alternative. Steglich esterification, using a coupling agent like DCC and a catalyst such as DMAP, is another possibility, especially for acid-sensitive substrates.

Experimental Protocols

Synthesis of this compound

This protocol is based on established procedures and aims for a high yield and purity of the final product.[1]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
5-bromo-6-methylpyridine-2-carboxylic acid216.0330 kg138.91.0
Methanol32.04133 kg415629.9
Thionyl chloride118.9736.8 kg309.22.2
Methyl tert-butyl ether (MTBE)88.15340 kg--
Water18.02300 kg--
Hexane86.1860 kg--

Procedure:

  • Reaction Setup: In a suitable reactor, add 5-bromo-6-methylpyridine-2-carboxylic acid (30 kg, 138.9 mol) and methanol (133 kg, 4156 mol).

  • Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (36.8 kg, 309.2 mol) to the mixture. Maintain the temperature between 20-30°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 55-65°C and maintain this temperature for 2 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the amount of starting material is less than 2%.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent by distillation under reduced pressure at a temperature below 40°C.

  • Work-up:

    • Add methyl tert-butyl ether (MTBE, 280 kg) to the residue and stir for 30 minutes to dissolve the crude product.

    • Transfer the MTBE solution to a separate container.

    • Add water (300 kg) to the original reactor and cool to 0-5°C.

    • Pump the MTBE solution containing the crude product back into the reactor while maintaining the temperature at 0-5°C and stir for 1 hour.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with MTBE (60 kg).

  • Isolation and Purification:

    • Combine all organic phases and concentrate under reduced pressure at a temperature below 40°C.

    • Add hexane (60 kg) to the concentrated residue and stir.

    • Collect the resulting solid by centrifugation or filtration and dry.

The final product, this compound, should be obtained as a white powder.

Visualizations

Synthesis_Pathway 5-bromo-6-methylpyridine-2-carboxylic acid 5-bromo-6-methylpyridine-2-carboxylic acid Reaction Reaction 5-bromo-6-methylpyridine-2-carboxylic acid->Reaction Methanol Methanol Methanol->Reaction Thionyl chloride Thionyl chloride Thionyl chloride->Reaction 20-30°C then 55-65°C This compound This compound Reaction->this compound Work-up & Purification

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_reagents Verify Reagent Quality (Anhydrous, Purity) start->check_reagents check_temp Review Temperature Control start->check_temp check_workup Examine Work-up & Purification start->check_workup incomplete Incomplete Reaction check_reaction->incomplete No bad_reagents Degraded/Impure Reagents check_reagents->bad_reagents Poor bad_temp Side Reactions from Improper Temperature check_temp->bad_temp Incorrect bad_workup Product Decomposition/Loss check_workup->bad_workup Issues solution1 Increase reaction time/temp Monitor closely incomplete->solution1 solution2 Use fresh/purified reagents Ensure anhydrous conditions bad_reagents->solution2 solution3 Maintain recommended temp ranges Slow addition of reagents bad_temp->solution3 solution4 Low temp work-up Optimize purification method bad_workup->solution4

Caption: Troubleshooting workflow for synthesis issues.

References

Troubleshooting low yields in Suzuki coupling of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in Suzuki coupling reactions involving bromopyridines.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues encountered during your Suzuki coupling experiments with bromopyridines.

Question 1: My Suzuki coupling reaction with a bromopyridine is not proceeding to completion, and I observe unreacted starting materials. What are the likely causes and how can I fix this?

Answer:

Several factors can lead to incomplete conversion in the Suzuki coupling of bromopyridines. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst are common challenges.[1][2] Here are the primary areas to investigate:

  • Inactive or Deactivated Catalyst: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen.[2] Catalyst deactivation can also occur if the pyridine nitrogen binds to the palladium center, forming inactive species.[1]

    • Solution:

      • Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas.[1]

      • Employ bulky, electron-rich phosphine ligands which can shield the palladium center and promote the desired catalytic cycle.[1][3]

  • Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient substrates like bromopyridines, a generic ligand like triphenylphosphine (PPh₃) may not be effective.[1][4]

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are often more effective for these types of substrates.[5]

  • Insufficient Base Strength or Inappropriate Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[1][6] An inadequate base can lead to a sluggish reaction.[1]

    • Solution: Screen different inorganic bases. While carbonates like K₂CO₃ and Na₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary to improve the reaction rate.[2][6]

  • Low Reaction Temperature: Suzuki couplings often require heating to proceed at a reasonable rate.[1]

    • Solution: Cautiously increase the reaction temperature. Typical temperatures range from 80-110 °C. However, be aware that excessive heat can lead to catalyst decomposition.

  • Poor Solubility: If the reactants are not fully dissolved in the solvent, the reaction will be slow and incomplete.[1]

    • Solution: Choose a solvent system in which all components are soluble at the reaction temperature. Mixtures of organic solvents like 1,4-dioxane or toluene with water are common.[5][7] In some cases, a solvent like DMF may be necessary to improve solubility.[1]

Question 2: I am observing significant byproduct formation, particularly homocoupling of my boronic acid and/or debromination of my bromopyridine. How can I minimize these side reactions?

Answer:

The formation of byproducts is a common cause of low yields. Here’s how to address the most frequent culprits:

  • Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple to form a biaryl byproduct, is often promoted by the presence of oxygen.[1]

    • Solution:

      • As mentioned previously, rigorous exclusion of oxygen through degassing and maintaining an inert atmosphere is critical.[1]

      • Ensure the purity of your palladium catalyst. Some Pd(II) sources, if not properly reduced in situ, can promote homocoupling.

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom on the pyridine ring with a hydrogen atom is another common side reaction.[2] This occurs when the palladium-aryl intermediate reacts with a hydride source.[8]

    • Solution:

      • Choice of Base: Avoid using strong organic bases if debromination is an issue. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[2]

      • Solvent Choice: The solvent can sometimes act as a hydride source. Ensure you are using high-purity, dry solvents.

      • Reagent Purity: Impurities in the boronic acid or other reagents can be a source of hydrides.[2]

  • Protodeboronation of the Boronic Acid: The C-B bond of the boronic acid can be cleaved, replacing the boronic acid group with a hydrogen atom. This is especially prevalent with aqueous bases.

    • Solution:

      • Use a more stable boronic ester, such as a pinacol ester.[9][10] These are generally more robust and less prone to protodeboronation.[9]

      • Use anhydrous conditions if possible, though this may require careful selection of the base and solvent system.

      • Potassium trifluoroborate salts are another class of organoboron reagents with enhanced stability.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for aryl halides in Suzuki coupling?

A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling generally follows the order: I > Br > OTf >> Cl.[8] Aryl bromides are typically more reactive than aryl chlorides because the carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step more favorable.[1] While reactions with chloro-pyridines are possible, they often require more specialized and highly active catalyst systems.[1]

Q2: Should I use a boronic acid or a boronate ester for my Suzuki coupling with a bromopyridine?

A2: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[9][10]

  • Boronic Acids: Are generally more reactive and can lead to faster reaction times.[9][10] However, they are less stable and more susceptible to decomposition pathways like protodeboronation and oxidation, which can lower yields.[9][10]

  • Boronate Esters (e.g., pinacol esters): Offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[9][11] This stability can lead to more reproducible and higher isolated yields, especially in complex syntheses.[9] The trade-off is that they are generally less reactive than the corresponding boronic acids.[10]

For many applications, especially those involving sensitive substrates or requiring high reproducibility, the use of a boronate ester is advantageous.[9]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base is a critical component with multiple roles in the Suzuki coupling catalytic cycle.[1][6] Its primary function is to react with the boronic acid to form a more nucleophilic "ate" complex.[6] This boronate species is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[1] The base also plays a role in the reductive elimination step and the regeneration of the active Pd(0) catalyst.[1]

Q4: Can I run my Suzuki coupling reaction open to the air?

A4: It is strongly discouraged. The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive state.[1] The presence of oxygen also promotes the undesirable homocoupling of the boronic acid, which will consume your starting material and lower the yield of the desired product.[1] For optimal and reproducible results, the reaction should always be carried out under an inert atmosphere, such as nitrogen or argon.[1][2]

Data Presentation

Table 1: Comparison of Boronic Acids and Boronate Pinacol Esters in Suzuki Coupling

ParameterArylboronic AcidArylboronic Acid Pinacol Ester
Reactivity Higher, generally shorter reaction times[9][10]Lower, generally longer reaction times[10]
Stability Lower, susceptible to protodeboronation and oxidation[9][10]Higher, often crystalline and stable for long-term storage[9][10]
Handling Can be more challenging to handle and purify[9]Easier to handle and purify via chromatography[9]
Typical Yield Can be high in short reactions, but may be compromised by decomposition[9]Often more reproducible and can provide higher isolated yields[9]

Table 2: Common Bases for Suzuki Coupling of Bromopyridines

BaseChemical FormulaStrengthCommon SolventsNotes
Potassium CarbonateK₂CO₃ModerateDioxane/Water, Toluene/Water[5][6]A widely used and effective base.[6]
Sodium CarbonateNa₂CO₃ModerateDMF, Dioxane/Water[1][7]Another common and effective base.
Potassium PhosphateK₃PO₄StrongDioxane, Toluene[2][6]Often used for less reactive substrates. Can help suppress side reactions like hydrodehalogenation.[2]
Cesium CarbonateCs₂CO₃StrongDioxane, Toluene[2][6]A strong base that can be effective when others fail.

Experimental Protocols

General Experimental Protocol for Suzuki Coupling of a Bromopyridine

Note: This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), combine the bromopyridine (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), and the selected base (2.0-3.0 eq.).[1][6]

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos) or a pre-formed catalyst (e.g., Pd(PPh₃)₄). Typical catalyst loading is 1-5 mol%.[5][12]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Bromopyridine (Ar-X) ArX->OxAdd Boronic Boronic Acid/Ester + Base (Ar'-B(OR)₂) Boronic->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_atmosphere Is the reaction under an inert atmosphere? start->check_atmosphere degas Degas solvents and use inert gas blanket check_atmosphere->degas No check_catalyst Is the catalyst/ligand appropriate and active? check_atmosphere->check_catalyst Yes degas->check_catalyst screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos) check_catalyst->screen_ligands No check_base Is the base optimal? check_catalyst->check_base Yes screen_ligands->check_base screen_bases Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) check_base->screen_bases No check_boron Observing protodeboronation? check_base->check_boron Yes screen_bases->check_boron use_ester Use a more stable boronate ester (pinacol) check_boron->use_ester Yes optimize_conditions Optimize Temperature and Solvent check_boron->optimize_conditions No use_ester->optimize_conditions

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the palladium-catalyzed cross-coupling of bromopyridines.

General FAQs and Troubleshooting

Q1: My cross-coupling reaction with a bromopyridine substrate is showing low or no yield. What are the common initial checks?

A1: Low yields in palladium-catalyzed cross-coupling reactions involving bromopyridines can stem from several factors. A systematic troubleshooting approach is recommended.[1]

  • Catalyst Inactivity: The active Pd(0) species is sensitive to air and moisture.[2] Ensure your palladium precatalyst and phosphine ligands are fresh and have been handled under an inert atmosphere.[2] Catalyst decomposition is often indicated by the formation of palladium black.[2]

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle or deactivating the catalyst.[2][3] Using bulky, electron-rich phosphine ligands can sterically shield the palladium and mitigate this effect.[3]

  • Reagent Purity: Ensure all reagents, especially solvents and bases, are anhydrous and of high purity. Impurities can poison the catalyst.[2]

  • Insufficient Degassing: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.[2][3] It is critical to thoroughly degas all solvents and the reaction headspace with an inert gas like argon or nitrogen.[2]

  • Suboptimal Temperature: While many reactions require heat, excessively high temperatures can accelerate catalyst decomposition and increase side reactions.[2] Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting bromopyridine minus bromine, plus a hydrogen. What is this side reaction and how can I prevent it?

A2: This side product is the result of hydrodehalogenation (or debromination), where the bromine atom is replaced by a hydrogen atom.[3][4] This is a common side reaction in palladium-catalyzed couplings.[4]

Potential Causes and Solutions:

  • Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including the solvent (e.g., alcohols, THF), the amine or boronic acid coupling partners, or water. Ensure solvents are truly anhydrous if this is a persistent issue.

  • Reaction Conditions: High temperatures and certain bases can promote hydrodehalogenation.[4] Consider lowering the reaction temperature.

  • Buchwald-Hartwig Amination Specific: In C-N couplings, hydrodehalogenation can occur via a competing pathway involving β-hydride elimination from the palladium-amido intermediate.[4][5]

  • Ligand Choice: The choice of ligand can influence the rate of hydrodehalogenation versus the desired reductive elimination. Screening different ligands may be necessary.

G PdII PdII PdII_side PdII_side PdII->PdII_side Diverges Here Pd0 Pd0 Pd0_side Pd0_side Pd0->Pd0_side Diverges Here

Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds but can be prone to specific side reactions when using bromopyridine substrates.

Q3: My Suzuki reaction is producing a biaryl byproduct derived from my boronic acid. What is happening?

A3: You are observing the homocoupling of the boronic acid . This is a common side reaction, often promoted by the presence of oxygen.[3]

Potential Causes and Solutions:

  • Oxygen in the Reaction: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[3] Rigorous degassing of solvents and the reaction headspace is the most effective way to minimize this.[3]

  • Catalyst Choice: Using a direct Pd(0) source, like Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[3]

  • Base and Temperature: The choice of base and reaction temperature can also influence the rate of homocoupling. Optimization may be required.

Q4: I am losing my boronic acid coupling partner, and my bromopyridine is not being consumed. What is this side reaction?

A4: This issue is likely due to protodeboronation , which is the replacement of the boronic acid group with a hydrogen atom.[3] This is particularly common with heteroaryl boronic acids in the presence of aqueous bases.[3]

Potential Causes and Solutions:

  • Boronic Acid Instability: Heteroaryl boronic acids can be unstable under basic, aqueous conditions.

  • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), or trifluoroborate salts, which are less susceptible to protodeboronation.[3]

  • Anhydrous Conditions: Switching to anhydrous reaction conditions can often suppress this side reaction.[3]

Parameter Condition Primary Side Reaction Recommended Action Reference
Atmosphere Presence of O₂Boronic Acid HomocouplingThoroughly degas all solvents and reagents.[2][3]
Coupling Partner Heteroaryl Boronic AcidProtodeboronationUse pinacol esters or switch to anhydrous conditions.[3][6]
Base Strong aqueous baseProtodeboronationUse a weaker base (e.g., K₂CO₃, KF) or anhydrous conditions.[3][7]
Temperature Too high (>120 °C)Hydrodehalogenation, Catalyst DecompositionLower the temperature to the optimal range (e.g., 80-110 °C).[2]

Buchwald-Hartwig Amination Troubleshooting

The Buchwald-Hartwig amination for C-N bond formation is highly valuable but requires careful control to avoid side reactions.[5]

Q5: My Buchwald-Hartwig amination of a bromopyridine is giving low yields of the desired aminopyridine and a significant amount of the debrominated pyridine. What is the main cause?

A5: The primary competing side reaction in Buchwald-Hartwig aminations is often hydrodehalogenation of the aryl halide.[4] This occurs when an intermediate palladium-amido complex undergoes β-hydride elimination, which competes with the desired reductive elimination step to form the C-N bond.[5]

Potential Causes and Solutions:

  • Ligand Choice: The ligand plays a critical role. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to promote reductive elimination over β-hydride elimination.[8][9]

  • Base Selection: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are typically required.[10] However, a base that is too strong can sometimes promote side reactions. The choice of base is often substrate-dependent.[11] Using a weaker base may be necessary if the starting material is sensitive, but this can result in lower reaction rates.[12][13]

  • Temperature Control: While heating is usually necessary (typically 80-110 °C), excessive temperatures can favor decomposition and side reactions.[10]

Ligand Amine Type Typical Base Common Observation Reference
XPhosPrimary & Secondary Aryl/AlkylNaOtBuGenerally high yields, effective at preventing hydrodehalogenation.[8]
BINAPPrimary & Secondary AminesNaOtBuEffective, especially for chiral amines.[14]
PPh₃(Less common now)NaOtBuOften requires higher catalyst loading and temperatures; more side reactions.[15]
dppfPrimary & Secondary AminesNaOtBu, K₂CO₃Good general ligand, but may be less effective for challenging substrates.[11]

Sonogashira Coupling Troubleshooting

The Sonogashira coupling is used to form C(sp²)-C(sp) bonds and has its own characteristic side reactions.[16]

Q6: My Sonogashira reaction is producing a dimer of my terminal alkyne as the major byproduct. How do I stop this?

A6: The homocoupling of the terminal alkyne, known as Glaser coupling , is a very common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2]

Potential Causes and Solutions:

  • Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.[2] It is essential to maintain strictly anaerobic (oxygen-free) conditions throughout the reaction.[2]

  • Copper Co-catalyst: High concentrations of the copper(I) salt can accelerate homocoupling.[2] Use the minimum effective amount of CuI or consider a "copper-free" Sonogashira protocol.[2][17]

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling pathway.[2]

  • Base: The choice of amine base can also influence the outcome.[16]

G

Experimental Protocols

The following are generalized starting protocols. Optimization is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Materials: Bromopyridine (1.0 eq), Arylboronic Acid or Ester (1.2-1.5 eq), Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq), and a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).[18]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine, boronic acid, base, and palladium catalyst.[18]

    • Evacuate and backfill the flask with the inert gas three times.[18]

    • Add the degassed solvent system via syringe.[19]

    • Heat the reaction mixture with vigorous stirring (typically 80-100 °C).[19]

    • Monitor the reaction progress by TLC or LC-MS.[18]

    • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[18]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[18]

    • Purify the crude product by column chromatography.[18]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Materials: Bromopyridine (1.0 eq), Amine (1.2 eq), Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., XPhos, 2-4 mol%), Base (e.g., NaOtBu, 1.4 eq), and an anhydrous, degassed solvent (e.g., Toluene, Dioxane).[8]

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or reaction vial.[8][10]

    • Add the bromopyridine and the solvent.[10]

    • Finally, add the amine coupling partner.[10]

    • Seal the vessel and heat with vigorous stirring (typically 80-110 °C).[10]

    • Monitor the reaction progress by TLC or LC-MS.[8]

    • After cooling, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.[10]

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.[14]

    • Purify the crude product by column chromatography.[10]

Protocol 3: General Procedure for Sonogashira Coupling
  • Materials: Bromopyridine (1.0 eq), Terminal Alkyne (1.1-1.2 eq), Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), Copper(I) Iodide (CuI, 2-5 mol%), Base/Solvent (e.g., Triethylamine, Diisopropylamine).[16][20]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, and CuI.[21]

    • Add the degassed amine solvent, followed by the terminal alkyne.[20]

    • Stir the reaction at room temperature or with gentle heating (e.g., up to 100 °C for less reactive bromides).[20]

    • Monitor the reaction progress by TLC or LC-MS.[21]

    • Upon completion, concentrate the reaction mixture to remove the amine solvent.[21]

    • Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl to remove copper salts, then wash with water and brine.[21]

    • Dry the organic layer, concentrate, and purify by column chromatography.[21]

References

Technical Support Center: Optimizing Sonogashira Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Sonogashira coupling reaction with bromopyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are bromopyridine substrates often challenging for Sonogashira couplings? A1: Bromopyridines can be challenging for several reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially forming inactive species and inhibiting catalytic activity.[1] Additionally, compared to their iodo-analogs, the carbon-bromine bond is less reactive, often requiring higher temperatures for efficient oxidative addition to the palladium center.[2][3]

Q2: What is the role of the copper(I) co-catalyst, and is it always necessary? A2: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is a more reactive species that facilitates the key transmetalation step with the palladium complex, thereby increasing the reaction rate.[2][4] However, the presence of copper can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1][5]

Q3: Can Sonogashira couplings with bromopyridines be performed without a copper co-catalyst? A3: Yes, copper-free Sonogashira protocols are well-established and are often preferred to avoid the common side reaction of alkyne homocoupling.[1][6] These conditions typically require specific, often bulky and electron-rich, phosphine ligands to facilitate the catalytic cycle in the absence of copper.[5][7]

Q4: What are the most common side reactions observed with bromopyridine couplings? A4: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne, also known as Glaser coupling.[6] This is particularly common in copper-catalyzed reactions, especially if oxygen is not rigorously excluded.[1] Another potential side reaction is the hydrodehalogenation of the bromopyridine, where the bromine atom is replaced by a hydrogen atom.[6]

Q5: How does the electronic nature of substituents on the pyridine ring affect the reaction? A5: The electronic properties of the pyridine ring significantly influence the reaction rate. Electron-withdrawing groups on the aryl halide generally promote the oxidative addition step, which is often the rate-limiting step for aryl bromides.[8] Conversely, electron-donating groups can slow this step down.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of bromopyridines in a question-and-answer format.

Issue 1: Low or No Conversion of the Bromopyridine Starting Material

Question: My reaction shows very low conversion or has failed completely. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent problem that can stem from several factors related to catalyst activity, reaction conditions, or reagent quality.

  • Catalyst Inactivity or Decomposition: The active Pd(0) catalyst is sensitive to air. If your reaction mixture turns into a black precipitate (palladium black), it indicates catalyst decomposition.[1]

    • Solution: Ensure your catalyst is fresh and handled under an inert atmosphere (Argon or Nitrogen). Use properly degassed solvents and reagents.[1][9] Consider using bulky, electron-rich phosphine ligands (e.g., PPh₃, or more specialized ligands like dppf for difficult substrates) which can stabilize the palladium center.[10][3]

  • Pyridine Inhibition: The pyridine nitrogen can bind to the palladium center, inhibiting its catalytic activity.[9]

    • Solution: In some cases, increasing the catalyst loading (from a typical 1-5 mol%) may be necessary.[10] Using bulky ligands can also sterically shield the palladium, reducing inhibition.[10]

  • Sub-optimal Reaction Conditions: Aryl bromides are less reactive than aryl iodides and typically require heating to react efficiently.[2]

    • Solution: If reacting at room temperature, try increasing the temperature, often to 80-100 °C.[3][11] Screen different solvents; DMF and THF are common choices.[7][11] The base is also critical; amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used, but inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective.[2][11]

  • Poor Reagent Quality: Impurities in solvents, bases, or the alkyne can poison the catalyst.

    • Solution: Use high-purity, anhydrous, and thoroughly degassed solvents.[1][10] Ensure the alkyne and base are from a reliable source.

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Question: My primary byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?

Answer: Alkyne homocoupling is a major competing pathway, especially in copper-catalyzed systems.

  • Presence of Oxygen: Oxygen is a key promoter of Glaser coupling.[1][6]

    • Solution: It is critical to use rigorous anaerobic conditions. This involves thoroughly degassing all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas) and maintaining a positive pressure of argon or nitrogen throughout the reaction.[6]

  • High Copper(I) Concentration: High loadings of the copper co-catalyst can accelerate the rate of homocoupling.[1]

    • Solution: Reduce the amount of CuI used to the minimum effective level. Alternatively, the most effective solution is often to switch to a copper-free protocol if homocoupling is persistent.[1][6]

  • Reaction Parameters: The concentration of the reactive copper acetylide can influence the rate of dimerization.

    • Solution: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling pathway.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Coupling of 2-Amino-3-bromopyridine with Phenylacetylene.[11][12][13]
EntryCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10079
2PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF10088
3Pd(CF₃COO)₂ (2.5) PPh₃ (5) CuI (5) Et₃N DMF 100 96
4Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NTHF100No Reaction
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMSO10092
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)K₂CO₃DMF100Trace
7Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF8085
8Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMFRoom TempNo Reaction
9Pd(CF₃COO)₂ (2.5)PPh₃ (5)-Et₃NDMF100Trace
10Pd(CF₃COO)₂ (2.5)-CuI (5)Et₃NDMF100Trace

Conditions based on the reaction of 2-amino-3-bromopyridine (0.5 mmol) with phenylacetylene (0.6 mmol). Et₃N used was 1 mL.

Experimental Protocols

General Protocol for Copper-Catalyzed Sonogashira Coupling of a Bromopyridine

This is a representative procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry round-bottomed flask or reaction tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), the phosphine ligand (e.g., PPh₃ at 5 mol%), and the copper(I) iodide co-catalyst (CuI at 5 mol%).[11]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the amine base (e.g., Et₃N).[10][11] Stir the mixture for approximately 30 minutes at room temperature to allow for catalyst pre-formation.[11]

  • Substrate Addition: Add the bromopyridine (1.0 equivalent) and the terminal alkyne (1.1-1.2 equivalents) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed (typically 3-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine to remove the base and salts.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired alkynylated pyridine.

Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 1. Add Pd Catalyst, Ligand & CuI to Flask p2 2. Establish Inert Atmosphere (Ar/N2) p1->p2 p3 3. Add Degassed Solvent & Base p2->p3 r1 4. Add Bromopyridine & Alkyne p3->r1 r2 5. Heat to Target Temperature r1->r2 r3 6. Monitor Progress (TLC / LC-MS) r2->r3 w1 7. Quench & Aqueous Work-up r3->w1 w2 8. Dry & Concentrate Organic Layer w1->w2 w3 9. Purify via Chromatography w2->w3 end_node Isolated Product w3->end_node Pure Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Troubleshooting_Low_Yield start Low or No Yield Observed q1 Is Palladium Black (black ppt.) visible? start->q1 a1_yes Catalyst Decomposition q1->a1_yes Yes q2 Was the reaction run at room temp? q1->q2 No s1 • Ensure inert atmosphere • Use fresh catalyst/reagents • Rigorously degas solvents a1_yes->s1 a2_yes Insufficient Energy q2->a2_yes Yes q3 Is Glaser Homocoupling the major side product? q2->q3 No s2 • Heat reaction (80-100 °C) for aryl bromides a2_yes->s2 a3_yes Homocoupling Pathway Dominant q3->a3_yes Yes q4 Further Optimization q3->q4 No s3 • Reduce CuI loading • Ensure strict O2 exclusion • Switch to Copper-Free protocol a3_yes->s3 s4 • Screen different ligands • Screen different bases/solvents • Increase catalyst loading q4->s4

References

Technical Support Center: Preventing Catalyst Inhibition in Cross-Coupling Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst inhibition in palladium-catalyzed cross-coupling reactions of pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with pyridine substrates failing or giving low yields?

The primary cause of low yields or reaction failure is the inhibition of the palladium catalyst by the pyridine substrate itself. The lone pair of electrons on the pyridine's nitrogen atom is Lewis basic and can coordinate strongly to the electron-deficient palladium center of the catalyst. This coordination forms a stable, off-cycle complex that deactivates the catalyst, preventing it from participating in the catalytic cycle (oxidative addition, transmetalation, reductive elimination) and leading to poor or no product formation.[1] This effect is particularly pronounced with 2-halopyridines, where the nitrogen is in close proximity to the reaction site, enhancing its ability to poison the catalyst.[1]

Q2: How can I overcome catalyst inhibition? What are the main strategies?

There are three primary strategies to mitigate catalyst poisoning by pyridine substrates:

  • Strategic Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[1] Their electron-donating nature also increases the electron density on the palladium, which can weaken the unproductive metal-pyridine bond and promote the desired catalytic steps.[1]

  • Use of Additives: Introduce a Lewis acid or Brønsted acid to the reaction. These additives interact with the pyridine nitrogen's lone pair, effectively "masking" it and preventing it from coordinating with the palladium catalyst.

  • Substrate Modification: Convert the pyridine into a less coordinating derivative, such as a pyridine N-oxide. The N-oxide can be efficiently coupled and subsequently reduced back to the pyridine in a separate step.[1]

Below is a troubleshooting workflow to guide your experimental approach when encountering low conversion.

G cluster_0 cluster_1 cluster_2 start Low or No Conversion with Pyridine Substrate strategy1 Strategy 1: Change Ligand start->strategy1 strategy2 Strategy 2: Introduce Additive start->strategy2 strategy3 Strategy 3: Modify Substrate start->strategy3 action1 Use Bulky, Electron-Rich Buchwald Ligands (e.g., XPhos, SPhos, RuPhos) strategy1->action1 action2 Add a Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted Acid strategy2->action2 action3 Convert to Pyridine N-Oxide and couple, then reduce strategy3->action3

A logical workflow for troubleshooting low-yielding pyridine cross-coupling reactions.
Q3: Which ligands are most effective for pyridine cross-coupling, and how do they compare?

Bulky, electron-rich biaryl monophosphine ligands, often referred to as "Buchwald ligands," are highly effective for these challenging transformations. Ligands such as XPhos, SPhos, and RuPhos have demonstrated superior performance compared to traditional ligands like triphenylphosphine (PPh₃). Their steric bulk prevents the pyridine nitrogen from accessing the metal center, while their electron-rich nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 2-Chloropyridines

Ligand Arylboronic Acid Base Solvent Temp (°C) Yield (%)
RuPhos 2,6-Dimethylphenylboronic acid K₃PO₄ Dioxane/H₂O 100 82
XPhos 4-tert-Butylbenzeneboronic acid K₃PO₄ Dioxane/H₂O 100 >95 *
SPhos 2-Methoxyphenylboronic acid K₃PO₄ Dioxane/H₂O 100 99

| PPh₃ | Phenylboronic acid | Na₂CO₃ | Dioxane | Reflux | Low/No Yield |

Note: Yields are compiled from representative literature and may vary based on specific substrates and conditions. Data for RuPhos and SPhos sourced from a study on challenging heteroaryl couplings.[2] XPhos performance is widely documented for high efficacy with chloro-heteroarenes.

Q4: How do Lewis acid additives work, and which one should I choose?

Lewis acids enhance cross-coupling reactions of pyridines by coordinating to the basic nitrogen atom. This interaction neutralizes the lone pair's inhibitory effect, preventing it from poisoning the palladium catalyst. This allows the catalytic cycle to proceed efficiently. Zinc halides like ZnCl₂ are commonly used and effective Lewis acids for this purpose.

G cluster_0 Without Lewis Acid (Inhibition) cluster_1 With Lewis Acid (No Inhibition) Pd_inhibited Pd(0)Ln Inactive_Complex Inactive Complex Pyridine_inhibited Pyridine Substrate Pyridine_inhibited->Pd_inhibited N: Pd_active Pd(0)Ln Pyridine_masked Pyridine Substrate Masked_Pyridine Masked Substrate Lewis_Acid ZnCl₂ Lewis_Acid->Pyridine_masked N: Masked_Pyridine->Pd_active No Inhibition

Mechanism of Lewis acid additives in preventing catalyst inhibition.

Table 2: Effect of Additives on Suzuki-Miyaura Coupling of 2-Bromopyridine

Additive (1.0 equiv.) Base Solvent Yield (%)
None K₂CO₃ Dioxane 25
ZnCl₂ K₂CO₃ Dioxane 78
MgCl₂ K₂CO₃ Dioxane 45

| Sc(OTf)₃ | K₂CO₃ | Dioxane | 65 |

Note: Data is representative and intended for comparative purposes. Actual yields depend on the specific substrates, catalyst, ligand, and reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low to No Conversion Catalyst Poisoning: Pyridine nitrogen is inhibiting the Pd catalyst.1. Switch to a Bulky Ligand: Use a sterically hindered, electron-rich ligand like XPhos, SPhos, or RuPhos.[1] 2. Add a Lewis Acid: Introduce 1.0-1.5 equivalents of anhydrous ZnCl₂ to the reaction mixture. 3. Increase Catalyst Loading: As a last resort, increase catalyst loading from 1-2 mol% to 3-5 mol%.
Inefficient Oxidative Addition: The C-X bond (especially C-Cl) is difficult to activate.1. Change Halide: If possible, use the bromo- or iodo-pyridine analogue, which are more reactive. 2. Increase Temperature: Carefully raise the reaction temperature in 10-20 °C increments.
Significant Side Products Protodeboronation: Hydrolysis of the boronic acid starting material.1. Use Boronic Esters: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester. 2. Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
Hydrodehalogenation: The halide on the pyridine is replaced by hydrogen.1. Optimize Base: A different base may disfavor this side reaction. Screen weaker bases if compatible with the reaction. 2. Check Solvent Purity: Ensure solvents are free from potential hydride sources.
Homocoupling: The organoboron reagent couples with itself.1. Degas Thoroughly: Ensure the reaction is set up under a strictly inert atmosphere to exclude oxygen. 2. Use a Pre-catalyst: Well-defined Pd(II) pre-catalysts can generate the active Pd(0) species more cleanly, minimizing side reactions.
Reaction Stalls Catalyst Decomposition: Active Pd(0) agglomerates into inactive palladium black.1. Increase Reaction Rate: Implement strategies to accelerate the catalytic cycle (e.g., optimal ligand, temperature) to reduce the lifetime of vulnerable Pd(0) species.[1] 2. Use a Stabilizing Ligand: Some ligands are better at preventing nanoparticle agglomeration.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine using a Buchwald Ligand

This protocol provides a robust starting point for the coupling of various arylboronic acids with challenging 2-halopyridine substrates.

Materials:

  • 2-Halopyridine (e.g., 2-bromopyridine) (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd)

  • Bulky phosphine ligand (e.g., XPhos, 4-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-halopyridine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium pre-catalyst and the ligand, followed by a small amount of the reaction solvent to form a slurry.

  • Solvent and Catalyst Addition: Add the degassed solvent to the main reaction flask via syringe. Then, add the catalyst slurry to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Procedure for Suzuki-Miyaura Coupling of a Pyridine N-Oxide

This method is useful when direct coupling of the parent pyridine is unsuccessful.

Materials:

  • Halopyridine N-oxide (e.g., 2-bromopyridine N-oxide) (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.25 mol%)

  • Base (e.g., Diisopropylamine, 2.0 equiv, 1.0 mmol)

  • Solvent: Deionized water (1.0 mL)

Procedure:

  • Reaction Setup: In a reaction vial, combine the halopyridine N-oxide (0.5 mmol), arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and Pd(OAc)₂ (0.25 mol%).

  • Solvent Addition: Add 1.0 mL of deionized water to the vial.

  • Reaction: Seal the vial and heat the mixture to 100 °C with stirring for 1 hour.

  • Work-up: Cool the reaction to room temperature. Add brine (10 mL) and extract the mixture with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

  • Deoxygenation (if required): The resulting pyridine N-oxide can be reduced to the corresponding pyridine using standard conditions (e.g., PCl₃ or H₂/Pd-C).

References

Technical Support Center: Removal of Palladium Catalyst from Picolinate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in effectively removing palladium catalysts from picolinate reaction mixtures. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve the desired purity for your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing palladium catalysts from reaction mixtures containing picolinate derivatives?

A1: Several methods are effective for removing palladium catalysts. The choice of method depends on the nature of the palladium species (heterogeneous or homogeneous), the properties of your picolinate product, and the required final purity. Common methods include:

  • Filtration: Effective for removing heterogeneous catalysts like palladium on carbon (Pd/C). Using a filter aid like Celite® can improve the removal of fine particles.[1][2]

  • Scavenging: Employing solid-supported scavengers that selectively bind to palladium. These can be silica-based or polymer-based and are functionalized with groups like thiols, amines, or trimercaptotriazine (TMT).[1][3]

  • Activated Carbon Treatment: Adsorption of palladium onto activated carbon is a cost-effective method, but it may also lead to product loss.[1][4]

  • Extraction: Liquid-liquid extraction can be used to remove palladium salts into an aqueous phase.[1]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor. The effectiveness can be enhanced by adding agents that increase the solubility of palladium species.[1][4]

Q2: Why is it particularly challenging to remove palladium from reactions involving picolinate-containing molecules?

A2: Picolinate and its derivatives contain a nitrogen atom within their aromatic ring system. This nitrogen can act as a ligand, coordinating to the palladium catalyst and forming stable complexes.[1] This chelation can make the palladium more soluble and difficult to remove by simple filtration or extraction, often requiring the use of strong scavengers.

Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory agencies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent limits for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is typically low, often translating to a concentration limit in the range of 5-10 ppm in the final API.[5]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: Several analytical techniques can be used to determine the concentration of residual palladium. The most common and sensitive methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metals in APIs due to its high sensitivity and accuracy.

  • Atomic Absorption Spectroscopy (AAS): Another widely used technique for elemental analysis.

  • X-ray Fluorescence (XRF): A non-destructive method that can be used for rapid screening.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium from picolinate reaction mixtures.

Problem 1: High levels of residual palladium after filtration.

  • Possible Cause: The palladium species is likely homogeneous (dissolved in the reaction mixture) and not effectively removed by simple filtration. Picolinate-palladium complexes are often soluble.

  • Solution:

    • Employ a Scavenger: Use a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica or TMT-based scavengers are often effective.[1]

    • Activated Carbon: Treat the solution with activated carbon. Start with a small amount (e.g., 5-10 wt% relative to the product) and optimize the loading to minimize product loss.[4]

    • Induce Precipitation: Try to precipitate the palladium by adding an anti-solvent before filtration.

Problem 2: Low efficiency of palladium scavengers.

  • Possible Cause:

    • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the oxidation state of the palladium (Pd(0) vs. Pd(II)) or the solvent system.[3]

    • Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the stirring time may be inadequate for complete removal.

    • Strong Product-Palladium Complexation: The picolinate product may be strongly coordinated to the palladium, preventing the scavenger from accessing it.[4]

  • Solution:

    • Scavenger Screening: Test a small panel of different scavengers (e.g., thiol, amine, thiourea functionalized) to identify the most effective one.

    • Optimize Conditions: Increase the equivalents of the scavenger, the reaction time, or the temperature. Monitor the palladium levels at different time points to determine the optimal conditions.[4]

    • Disrupt Complexation: Consider adding a competing ligand or changing the solvent to disrupt the picolinate-palladium interaction before adding the scavenger.[4]

Problem 3: Significant product loss during purification.

  • Possible Cause: The product may be adsorbing to the solid support (e.g., activated carbon, scavenger) or co-precipitating.

  • Solution:

    • Minimize Adsorbent: Use the minimum effective amount of activated carbon or scavenger.

    • Wash Thoroughly: After filtration, wash the solid support with fresh solvent to recover any adsorbed product.

    • Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption to the solid support.[4]

    • Alternative Method: If product loss remains high, consider switching to a different purification method like crystallization or extraction.

Data Presentation: Efficiency of Palladium Removal Methods

The following tables summarize quantitative data on the effectiveness of various palladium removal techniques from different sources.

Table 1: Palladium Removal Efficiency of Various Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference
SiliaMetS Thiol1300< 10> 99%50 wt%, 35°C, 17 h[6]
SiliaMetS Thiol & Thiourea2400≤ 16> 99%10 wt% mixture
MP-TMT33010-30~91-97%0.20 wt, overnight[5]
Si-TMT>1000< 1> 99.9%0.03 wt, 35°C, 2 h[5]
Activated Carbon (Darco KB-B)300< 1> 99%0.2 wt, 45°C, 18 h[5]
Thiol-functionalized Silica2000< 50> 97.5%0.15 w/w, extended time

Table 2: Palladium Removal using Filtration and Crystallization

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalConditionsReference
Filtration (Celite)80-100< 10> 87.5%Filtration through Celite pad[5]
Crystallization300< 1> 99%Antisolvent crystallization with heptane after activated carbon treatment[5]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner funnel. Add a layer of Celite (1-2 cm thick) and gently press down to create a compact bed. Pre-wet the Celite pad with the reaction solvent.[3]

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[3]

  • Filter: Slowly pour the diluted mixture onto the center of the Celite bed under gentle vacuum.

  • Wash: Wash the Celite pad with fresh solvent to ensure complete recovery of the product.[3]

  • Collect Filtrate: The combined filtrate contains the product, free of heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Select Scavenger: Choose an appropriate scavenger based on the palladium oxidation state and solvent system. Thiol-based scavengers are generally effective for Pd(II).[3]

  • Add Scavenger: Add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the palladium catalyst) to the reaction mixture.[1]

  • Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1 to 24 hours.[1] The optimal time and temperature should be determined experimentally.

  • Filter: Remove the scavenger by filtration through a pad of Celite or filter paper.[1]

  • Wash and Collect: Wash the filtered scavenger with fresh solvent to recover any adsorbed product and combine the filtrates.[1]

Protocol 3: Palladium Removal using Activated Carbon

  • Dissolve Product: Dissolve the crude product in a suitable organic solvent.

  • Add Activated Carbon: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product).[4]

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[4]

  • Filter: Filter the mixture through a pad of Celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter completely.[1]

  • Wash and Concentrate: Wash the Celite pad with fresh solvent and combine the filtrates. Remove the solvent under reduced pressure to obtain the purified product.[4]

Mandatory Visualization

Palladium_Removal_Workflow start Crude Picolinate Reaction Mixture filtration Filtration (e.g., Celite) start->filtration analysis1 Analyze Residual Pd (e.g., ICP-MS) filtration->analysis1 scavenging Scavenger Treatment (Thiol, TMT, etc.) analysis1->scavenging Pd > Limit activated_carbon Activated Carbon Treatment analysis1->activated_carbon Pd > Limit crystallization Crystallization analysis1->crystallization Pd > Limit pure_product Pure Product (<10 ppm Pd) analysis1->pure_product Pd < Limit analysis2 Analyze Residual Pd scavenging->analysis2 activated_carbon->analysis2 crystallization->analysis2 analysis2->pure_product Pd < Limit troubleshoot Troubleshoot: - Scavenger Screen - Optimize Conditions - Change Method analysis2->troubleshoot Pd > Limit

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Logic start High Residual Pd? cause1 Homogeneous Pd (Picolinate Complex) start->cause1 Yes cause2 Inefficient Scavenging start->cause2 Yes cause3 Product Loss start->cause3 Yes end Achieve Desired Purity start->end No solution1 Use Scavenger or Activated Carbon cause1->solution1 solution1->end solution2 Screen Scavengers & Optimize Conditions cause2->solution2 solution2->end solution3 Minimize Adsorbent & Wash Thoroughly cause3->solution3 solution3->end

Caption: Troubleshooting guide for palladium removal.

References

Technical Support Center: Strategies to Avoid Homocoupling in Suzuki Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the common issue of homocoupling in Suzuki reactions involving bromopyridines.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues related to homocoupling of both the boronic acid/ester and the bromopyridine starting materials.

Issue: Significant Formation of Boronic Acid Homocoupling Product

If you are observing a notable amount of the symmetrical biaryl derived from your boronic acid, consider the following potential causes and solutions.

Potential Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.[1][2][3] This occurs through the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[3][4]

  • Use of Pd(II) Precatalysts: Pd(II) salts like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled product, especially at the beginning of the reaction before the catalytic cycle is fully established.[5]

  • Inappropriate Base Selection: Strong bases can sometimes promote homocoupling.[5]

  • High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction.[5]

Troubleshooting Steps:

  • Ensure Inert Atmosphere: Rigorously degas all solvents and reagents before use.[1] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[6] Conduct the reaction under a positive pressure of an inert gas.[1]

  • Optimize Palladium Source:

    • Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the initial reduction step that can lead to Pd(II)-mediated homocoupling.[7]

    • If using a Pd(II) precatalyst, ensure efficient in situ reduction to Pd(0). The use of appropriate ligands can facilitate this process.

  • Select an Appropriate Base: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH to minimize homocoupling.[1][5]

  • Control Reagent Stoichiometry and Addition:

    • Use a slight excess of the bromopyridine (e.g., 1.1-1.2 equivalents) relative to the boronic acid.

    • Consider the slow addition of the boronic acid to the reaction mixture to maintain a low concentration, thereby disfavoring homocoupling.[5]

Issue: Formation of Bipyridine Homocoupling Product (from Bromopyridine)

The formation of a symmetrical bipyridine product indicates a side reaction involving the bromopyridine starting material.

Potential Causes:

  • Ullmann-type Homocoupling: Under certain conditions, particularly at higher temperatures and with specific catalyst systems, a palladium-catalyzed Ullmann-type homocoupling of the bromopyridine can occur.[8]

  • Catalyst System: Some catalyst systems may be more prone to promoting this side reaction.[8]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may help to disfavor the homocoupling pathway. Monitor the reaction progress closely to ensure the desired cross-coupling still proceeds at a reasonable rate.

  • Screen Catalysts and Ligands: The choice of ligand can significantly influence the selectivity of the reaction. Experiment with different phosphine ligands (e.g., PPh₃, SPhos, dppf) or N-heterocyclic carbene (NHC) ligands to find a system that minimizes bromopyridine homocoupling.[6][9]

  • Adjust Base and Solvent: The reaction environment plays a crucial role. A screen of different bases and solvents may reveal conditions that are less favorable for the homocoupling side reaction.[8]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in Suzuki reactions and why is it problematic with bromopyridines?

A1: Homocoupling is a side reaction where two identical molecules couple together. In the context of a Suzuki reaction with a bromopyridine, this can result in two main undesired products: a symmetrical biaryl from the boronic acid coupling with itself, and a bipyridine from the bromopyridine coupling with itself.[3] This is problematic because it consumes the starting materials, reduces the yield of the desired unsymmetrical product, and can make purification difficult due to the similar properties of the products.[5] The pyridine nitrogen can also sometimes coordinate to the palladium catalyst, potentially influencing the reaction pathways.[10]

Q2: How does the choice of palladium catalyst and ligand affect homocoupling?

A2: The catalyst system is critical. Pd(0) catalysts, such as Pd(PPh₃)₄, are often preferred as they enter the catalytic cycle directly.[7] When using Pd(II) precatalysts like Pd(OAc)₂, the initial reduction to Pd(0) can be a source of homocoupling.[5] The ligand choice is equally important. Bulky, electron-rich phosphine ligands can facilitate the desired cross-coupling reaction and sometimes suppress homocoupling.[11] For example, using Pd(dppf)Cl₂ can sometimes give decent yields with reduced side reactions.[6]

Q3: Can the type of base used influence the extent of homocoupling?

A3: Yes, the base plays a crucial role in activating the boronic acid for transmetalation.[9] However, the choice of base can also impact the prevalence of side reactions. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are recommended to minimize homocoupling compared to strong bases like sodium hydroxide (NaOH).[1][5]

Q4: Are there any general procedural tips to minimize homocoupling?

A4: Absolutely. Rigorous degassing of all solvents and reagents is paramount to remove oxygen, a key contributor to boronic acid homocoupling.[1] Running the reaction under a strictly inert atmosphere (argon or nitrogen) is essential.[1] Additionally, careful control of stoichiometry, such as using a slight excess of the bromopyridine, and the slow addition of the boronic acid can be beneficial.[5] Monitoring the reaction and stopping it once the starting material is consumed can prevent the formation of byproducts due to prolonged reaction times.[1]

Data Presentation

Table 1: Effect of Reaction Parameters on Homocoupling in Suzuki Reactions of Bromopyridines
ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Inert (Argon, Nitrogen)Presence of OxygenOxygen promotes oxidative homocoupling of boronic acids.[1][4]
Palladium Source Pd(0) (e.g., Pd(PPh₃)₄) or efficient Pd(II) precatalyst systemsPd(II) salts (e.g., Pd(OAc)₂) without efficient reductionPd(II) species can directly catalyze boronic acid homocoupling.[5]
Base Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄)Strong bases (e.g., NaOH)Strong bases can sometimes promote side reactions.[1][5]
Stoichiometry Slight excess of bromopyridineLarge excess of boronic acidHigher concentration of boronic acid increases the probability of homocoupling.[1]
Temperature Optimized for cross-coupling (often 80-120 °C)Excessively high temperaturesCan lead to Ullmann-type homocoupling of the bromopyridine.
Solvent Anhydrous, degassed aprotic solvents (e.g., dioxane, toluene)Solvents not properly degassedPresence of dissolved oxygen.[1]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki Coupling of a Bromopyridine

This protocol provides a starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene)[10]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, base, and palladium catalyst.[10]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add the degassed solvent via syringe.[10] The reaction concentration is typically between 0.1 and 0.5 M with respect to the bromopyridine.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to isolate the desired cross-coupled product.[10]

Visualizations

Troubleshooting_Homocoupling Troubleshooting Workflow for Homocoupling in Suzuki Reactions start High Homocoupling Observed q1 Identify Primary Homocoupling Product start->q1 boronic_acid_homocoupling Boronic Acid Dimer q1->boronic_acid_homocoupling Boronic Acid Dimer bromopyridine_homocoupling Bipyridine Dimer q1->bromopyridine_homocoupling Bipyridine Dimer check_oxygen Check for Oxygen Contamination boronic_acid_homocoupling->check_oxygen check_catalyst Review Palladium Source boronic_acid_homocoupling->check_catalyst check_base Evaluate Base Choice boronic_acid_homocoupling->check_base check_stoichiometry Adjust Stoichiometry/Addition boronic_acid_homocoupling->check_stoichiometry check_temp Optimize Temperature bromopyridine_homocoupling->check_temp check_catalyst_ligand Screen Catalysts/Ligands bromopyridine_homocoupling->check_catalyst_ligand solution_degas Action: Rigorously Degas Solvents & Reagents check_oxygen->solution_degas solution_catalyst Action: Use Pd(0) or Optimized Precatalyst check_catalyst->solution_catalyst solution_base Action: Use Weaker Inorganic Base (e.g., K2CO3) check_base->solution_base solution_stoichiometry Action: Slow Boronic Acid Addition / Use Excess Bromopyridine check_stoichiometry->solution_stoichiometry solution_temp Action: Lower Reaction Temperature check_temp->solution_temp solution_catalyst_ligand Action: Test Different Ligands (e.g., SPhos, dppf) check_catalyst_ligand->solution_catalyst_ligand

Caption: Troubleshooting workflow for minimizing homocoupling.

Experimental_Workflow Experimental Workflow to Minimize Homocoupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Weigh Reagents: - Bromopyridine (1.0 eq) - Boronic Acid (1.1-1.2 eq) - Base (e.g., K2CO3) - Pd Catalyst add_solids Add Solid Reagents to Flask prep_reagents->add_solids prep_glassware Dry Glassware assemble Assemble Under Inert Gas (Ar/N2) prep_glassware->assemble prep_degas Degas Solvent (e.g., Freeze-Pump-Thaw or N2/Ar sparging) add_solvent Add Degassed Solvent prep_degas->add_solvent assemble->add_solvent add_solids->assemble heat_stir Heat and Stir (e.g., 80-110 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Liquid-Liquid Extraction cool->extract dry_concentrate Dry Organic Layer and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify

Caption: A typical experimental workflow for Suzuki coupling.

References

Technical Support Center: Purifying Substituted Picolinates with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted picolinates using column chromatography techniques.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic purification of substituted picolinates.

Issue 1: Poor Separation or Co-elution of Compounds

Q: My substituted picolinate is co-eluting with an impurity, even though they have different Rf values on the TLC plate. What's going wrong?

A: This can be a frustrating issue with several potential causes. One common reason is that you are being misled by the thin-layer chromatography (TLC). It's possible one compound is degrading on the silica gel of the TLC plate, giving the appearance of two spots.[1] During the longer exposure to silica in a column, this degradation can continuously occur, leading to mixed fractions.[1] Another possibility is using an inappropriate solvent system that doesn't dissolve both compounds well.[1]

Solutions:

  • Verify Compound Stability: Perform a 2D TLC to check if your compound is stable on silica gel.[2] To do this, spot your sample on a TLC plate, run it in a solvent system, dry the plate, rotate it 90 degrees, and run it again in the same solvent system.[2] If you see spots that are not on the diagonal, it indicates degradation.

  • Optimize Your Solvent System: The ideal solvent system for column chromatography should give your target compound an Rf value between 0.2 and 0.4 on a TLC plate for good separation.[3] Ensure the chosen solvent system effectively dissolves all components of your mixture.[1]

  • Consider Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective.[4][5] This involves gradually increasing the polarity of the mobile phase during the purification, which can help resolve compounds with close Rf values.[4]

Issue 2: Peak Tailing of Picolinate Compounds

Q: Why are the peaks for my substituted picolinate tailing significantly during column chromatography?

A: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives, including picolinates.[2][6] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel stationary phase.[2] This leads to undesirable secondary interactions and causes the peak to tail.

Solutions:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your mobile phase can neutralize the acidic silanol groups on the silica gel. Common choices include triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide in your polar solvent.[6][7]

  • Deactivate the Silica Gel: You can deactivate the silica gel before running the column. This can be done by preparing your column with a solvent system containing 1-3% triethylamine and flushing it with one column volume of this solvent before loading your sample.[4]

  • Switch to a Different Stationary Phase: If tailing persists, consider using a different stationary phase that is less acidic. Options include neutral or basic alumina, or even reverse-phase silica gel.[1][8]

Issue 3: Low or No Recovery of the Product

Q: I've run my column, but I can't seem to find my target picolinate in any of the fractions. What happened?

A: There are several possibilities for low or no recovery of your compound. Your compound may have decomposed on the column, it may have eluted much faster or slower than anticipated, or the fractions may be too dilute to detect.[1]

Solutions:

  • Check for Decomposition: Before running a column, always test your compound's stability on silica gel using TLC.[1] If it's unstable, you may need to use an alternative stationary phase like Florisil or deactivated silica.[1]

  • Analyze All Fractions: Your compound might have eluted in the solvent front if it's very nonpolar in the chosen solvent system.[1] Be sure to collect and analyze the very first fractions. Conversely, very polar compounds might stick to the column.

  • Concentrate Fractions: If your fractions are very dilute, you may not be able to detect the compound by TLC.[1] Try concentrating the fractions where you expected your compound to elute and then re-running the TLC.[1]

  • Consider Dry Loading: If your compound has poor solubility in the mobile phase, it can lead to poor loading and recovery.[9] In such cases, dry loading your sample onto the column can be beneficial.[9][10] This involves pre-adsorbing your compound onto a small amount of silica gel, which is then loaded onto the top of the column.[4][10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my picolinate purification? A1: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[3][8] The goal is to find a solvent mixture that moves your target compound to an Rf value of approximately 0.2-0.4.[3] This generally provides the best separation on a column. For many substituted picolinates, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are good starting points.[3][11]

Q2: Should I use isocratic or gradient elution for my separation? A2: The choice depends on the complexity of your mixture.[12][13]

  • Isocratic elution , where the mobile phase composition remains constant, is simpler and works well for separating compounds with similar properties.[14][15]

  • Gradient elution , where the mobile phase composition is gradually changed (usually by increasing polarity), is better for complex mixtures containing compounds with a wide range of polarities.[13][14] It can improve peak resolution and reduce analysis time.[13]

Q3: How much silica gel should I use for my column? A3: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[16] For more difficult separations, a higher ratio is recommended.[16]

Q4: What are the best practices for packing a silica gel column? A4: A well-packed column is crucial for good separation.[10] The packing should be homogeneous and free of air bubbles or cracks.[16] Both wet and dry packing methods can be effective.

  • Wet Packing: Involves preparing a slurry of the stationary phase in the mobile phase and pouring it into the column.[10]

  • Dry Packing: The dry stationary phase is poured into the column, followed by the mobile phase.[10] After packing, it's important to add a protective layer of sand on top of the silica to prevent disturbance when adding more solvent.[17]

Q5: My column cracked after I started running it. Why did this happen and how can I prevent it? A5: Column cracking can occur due to sudden changes in the polarity of the mobile phase, which can generate heat and cause the silica bed to fissure.[17] To prevent this, if you are running a gradient elution, increase the polarity of the solvent gradually.[17] Drastic changes should be avoided.

Quantitative Data Summary

The following tables provide illustrative data on how different chromatographic conditions can affect the purification of a hypothetical substituted picolinate.

Table 1: Effect of Mobile Phase Modifier on Peak Tailing and Purity

Mobile Phase Composition (Hexane:Ethyl Acetate)ModifierPeak SymmetryPurity (%)
70:30None0.7 (Tailing)85
70:300.5% Triethylamine0.95 (Symmetrical)98
70:301% Triethylamine0.98 (Symmetrical)99

Table 2: Comparison of Isocratic vs. Gradient Elution for a Complex Mixture

Elution MethodMobile PhaseSeparation ResolutionRun Time (min)
Isocratic80:20 Hexane:EtOAcPoor (Co-elution)45
Step Gradient90:10 to 70:30 Hexane:EtOAcGood35
Linear Gradient95:5 to 60:40 Hexane:EtOAcExcellent30

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Substituted Picolinate

  • Solvent System Selection: Use TLC to identify a suitable solvent system that gives the target picolinate an Rf of ~0.3. For picolinates, consider adding 0.1-1% triethylamine to the solvent mixture to prevent tailing.[3][6]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton.[3]

    • Add a small layer of sand (about 1-2 cm).[3]

    • Fill the column with silica gel (typically 20-50 times the weight of the crude product).[16]

    • Gently tap the column to ensure even packing.

    • Add the prepared mobile phase and use air pressure to push it through the column until the silica is fully wetted and settled. Do not let the column run dry.[3]

    • Add a protective layer of sand on top of the silica.[17]

  • Sample Loading:

    • Dissolve the crude picolinate mixture in a minimal amount of the mobile phase or a slightly more polar solvent.[9]

    • Carefully apply the sample to the top of the silica gel using a pipette.[9]

    • Alternatively, for poorly soluble compounds, perform a dry loading by pre-adsorbing the sample onto a small amount of silica gel.[4][9]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure to begin eluting the solvent.

    • Collect fractions in test tubes or vials.[3]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the desired product.[3]

    • Combine the pure fractions containing the target picolinate.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting_Workflow Troubleshooting Common Column Chromatography Issues start Problem Identified poor_sep Poor Separation / Co-elution start->poor_sep tailing Peak Tailing start->tailing low_recovery Low / No Recovery start->low_recovery check_stability Check Compound Stability (2D TLC) poor_sep->check_stability optimize_solvent Optimize Solvent System (Rf 0.2-0.4) poor_sep->optimize_solvent use_gradient Use Gradient Elution poor_sep->use_gradient add_modifier Add Basic Modifier (e.g., Et3N) tailing->add_modifier deactivate_silica Deactivate Silica Gel tailing->deactivate_silica change_stationary_phase Change Stationary Phase (e.g., Alumina) tailing->change_stationary_phase check_decomposition Check for Decomposition low_recovery->check_decomposition analyze_all_fractions Analyze All Fractions (incl. solvent front) low_recovery->analyze_all_fractions concentrate_fractions Concentrate Dilute Fractions low_recovery->concentrate_fractions dry_load Use Dry Loading Technique low_recovery->dry_load

Caption: A workflow for troubleshooting common chromatography issues.

Experimental_Workflow General Experimental Workflow for Picolinate Purification start Start: Crude Picolinate Mixture tlc 1. TLC Analysis for Solvent System Selection start->tlc column_prep 2. Column Preparation and Packing tlc->column_prep sample_load 3. Sample Loading (Wet or Dry) column_prep->sample_load elution 4. Elution (Isocratic or Gradient) sample_load->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. TLC Analysis of Fractions fraction_collection->fraction_analysis combine_pure 7. Combine Pure Fractions fraction_analysis->combine_pure solvent_removal 8. Solvent Removal (Rotovap) combine_pure->solvent_removal end End: Purified Substituted Picolinate solvent_removal->end

Caption: A high-level workflow for purifying substituted picolinates.

References

Validation & Comparative

Navigating the Suzuki Coupling Landscape: A Comparative Guide to Bromopyridine Isomer Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Bromopyridines are a versatile class of reagents frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds. However, the position of the bromine atom on the pyridine ring significantly influences the isomer's reactivity. This guide provides a comprehensive comparison of the reactivity of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in Suzuki coupling, supported by experimental data and detailed protocols to aid in reaction optimization and reagent selection.

The reactivity of bromopyridine isomers in Suzuki coupling is governed by a combination of electronic and steric factors originating from the nitrogen atom within the pyridine ring. Generally, the accepted order of reactivity is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine.[1]

The high reactivity of 4-bromopyridine is attributed to the strong electron-withdrawing effect of the nitrogen atom at the para position. This polarization of the C-Br bond renders the carbon atom highly electrophilic and susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[1]

2-Bromopyridine also experiences activation of the C-Br bond due to the adjacent nitrogen. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction. This often necessitates the use of specialized ligands to achieve high yields.[1]

3-Bromopyridine is the least reactive of the three isomers. The electronic influence of the nitrogen atom at the meta position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates.[1] More forcing conditions, such as higher temperatures or more active catalyst systems, are often required to achieve comparable yields to the other isomers.

Comparative Performance in Suzuki Coupling

The following tables summarize quantitative data from various studies, showcasing the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions for each bromopyridine isomer.

Table 1: Suzuki Coupling of Bromopyridine Isomers with Phenylboronic Acid

Bromopyridine IsomerCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄-K₂CO₃Toluene/H₂O10012~75-85[2]
3-BromopyridinePd(PPh₃)₄-K₂CO₃Toluene/H₂O10012~60-70[2]
4-BromopyridinePd(PPh₃)₄-K₂CO₃Toluene/H₂O10012>90[2]
3-BromopyridinePd(dppf)Cl₂-Cs₂CO₃Dioxane100-73[3]

Table 2: Suzuki Coupling of 2-Bromopyridine Derivatives with Various Arylboronic Acids

2-Bromopyridine DerivativeArylboronic AcidCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂-K₂CO₃Dioxane/H₂O901281[4]
2-Bromopyridine3,5-bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃Tri(tert-butyl)phosphineKFDioxane110-82[5]
2-Bromopyridine4-methoxyphenylboronic acidPd₂(dba)₃Tri(tert-butyl)phosphineKFDioxane110-74[5]

Table 3: Suzuki Coupling of 4-Bromopyridine Derivatives with Various Arylboronic Acids

4-Bromopyridine DerivativeArylboronic Acid DerivativeCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromopyridine4-Pyridineboronic acid pinacol esterPd(OAc)₂SPhosK₃PO₄CPME/H₂O80296.5[6]
4-IodopyridinePhenylboronic acid pinacol esterPd(dppf)Cl₂·CH₂Cl₂-K₂CO₃CPME/H₂O80298.6[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki coupling of bromopyridine isomers.

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-4-methylpyridine [1]

  • Materials: 2-Bromo-4-methylpyridine (1.0 equiv), Arylboronic acid (1.1–1.5 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), Base (e.g., K₂CO₃, 2.0–3.0 equiv), Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1).

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine 2-bromo-4-methylpyridine, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 3-Amino-5-bromopyridine [7]

  • Materials: 3-Amino-5-bromopyridine (1.0 equiv), Arylboronic acid (1.5 equiv), Palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, or a pre-formed catalyst), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), Degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Reaction Setup: In a microwave vial, combine 3-amino-5-bromopyridine, the arylboronic acid, the base, and the palladium catalyst/ligand.

  • Solvent Addition: Add the chosen degassed solvent system to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X_L_n Ar-Pd(II)-X L_n Pd(0)L_n->Ar-Pd(II)-X_L_n Oxidative Addition Ar-Pd(II)-Ar'_L_n Ar-Pd(II)-Ar' L_n Ar-Pd(II)-X_L_n->Ar-Pd(II)-Ar'_L_n Transmetalation Ar-Pd(II)-Ar'_L_n->Pd(0)L_n Reductive Elimination Ar-Ar' Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'_L_n->Ar-Ar' Ar-X Bromopyridine (Ar-X) Ar-X->Ar-Pd(II)-X_L_n Ar'-B(OR)2 Arylboronic Acid (Ar'-B(OR)2) Ar'-B(OR)2->Ar-Pd(II)-Ar'_L_n Base Base Base->Ar-Pd(II)-Ar'_L_n

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Reactivity_Comparison cluster_reactivity Relative Reactivity in Suzuki Coupling cluster_factors Governing Factors node_4 4-Bromopyridine (Most Reactive) node_2 2-Bromopyridine node_4->node_2 > node_electronic Electronic Effects (Inductive & Resonance) node_4->node_electronic node_3 3-Bromopyridine (Least Reactive) node_2->node_3 > node_2->node_electronic node_steric Steric Hindrance (Catalyst Coordination) node_2->node_steric node_3->node_electronic

Caption: Factors influencing the reactivity of bromopyridine isomers.

By understanding the inherent reactivity differences and having access to a variety of optimized reaction protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to Leaving Groups in Palladium-Catalyzed Pyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions are indispensable tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to these essential heterocyclic scaffolds. The choice of the leaving group on the pyridine electrophile is a critical parameter that dictates reaction efficiency, scope, and functional group tolerance. This guide provides an objective comparison of common leaving groups, supported by experimental data, to aid in the rational design and optimization of palladium-catalyzed pyridine cross-coupling reactions.

At a Glance: Performance of Leaving Groups

The efficacy of a leaving group is context-dependent, influenced by the specific cross-coupling reaction, the nature of the coupling partners, and the catalyst system employed. Generally, the reactivity of halide leaving groups follows the order of bond strength: I > Br > OTf > Cl >> F.[1] However, recent advancements have introduced sulfonate and sulfinate derivatives as highly effective alternatives, particularly for challenging transformations.

Quantitative Performance Comparison

The following tables summarize quantitative data from the literature for two of the most prevalent palladium-catalyzed reactions involving pyridine electrophiles: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Table 1: Suzuki-Miyaura Coupling of Pyridine Electrophiles
Leaving GroupPyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
-Br2-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285[2]
-Cl2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂K₂CO₃Toluene/H₂O1002478 (mono-arylation)[2]
-OTf2-Pyridyl triflate4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene1001895[1]
-SO₃NaSodium pyridine-3-sulfinate4-BromotoluenePd(OAc)₂/PCy₃K₂CO₃1,4-Dioxane1501885[3]
-SO₂FPyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001882N/A
Table 2: Buchwald-Hartwig Amination of Pyridine Electrophiles
Leaving GroupPyridine SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
-Br2-BromopyridineMorpholinePd₂(dba)₃/BINAPNaOt-BuToluene801898[4]
-Cl3-ChloropyridineMorpholine[Pd(IPr*)(η³-mes-allyl)Cl]NaOt-BuDMERT2480N/A
-OTf2-Pyridyl triflateAnilinePd(OAc)₂/XantphosCs₂CO₃Toluene1102492[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of a pyridine electrophile.

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine

To a reaction vessel charged with 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol) is added tetrakis(triphenylphosphine)palladium(0) (0.03 mmol). The vessel is evacuated and backfilled with argon. A degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is then added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylpyridine.[2]

General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine

A sealed tube is charged with 2-bromopyridine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and BINAP (0.015 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the tube is sealed. The reaction mixture is heated to 80 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield the N-(pyridin-2-yl)morpholine.[4]

Mechanistic Overview and Experimental Workflow

To visualize the fundamental processes at play, the following diagrams illustrate the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)(Ar')Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental_Workflow start Start reagents Combine Pyridine Electrophile, Coupling Partner, and Base start->reagents catalyst Add Palladium Precatalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (e.g., Argon) catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir for Specified Time solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purify by Chromatography workup->purification product Characterize Product purification->product

Figure 2: General experimental workflow for cross-coupling.

Conclusion

The selection of an appropriate leaving group is a decisive factor in the success of palladium-catalyzed pyridine cross-coupling reactions. While traditional halide leaving groups remain widely used, with a predictable reactivity trend of I > Br > Cl, triflates have emerged as highly reactive and versatile alternatives. For Suzuki-Miyaura couplings, particularly at the challenging 2-position of the pyridine ring, sulfinates and sulfonates have demonstrated superior performance over the often problematic boronic acids.[3] The data presented herein, alongside the provided protocols and diagrams, offers a foundational guide for researchers to navigate the diverse landscape of leaving groups and to select the optimal conditions for their specific synthetic challenges. As the field continues to evolve, the development of new catalyst systems will undoubtedly further expand the scope and utility of these critical transformations.

References

Efficacy of Methyl 5-bromo-6-methylpicolinate versus other bromo-picolinate esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of lead compounds is a critical step. This guide offers a comparative overview of Methyl 5-bromo-6-methylpicolinate and other bromo-picolinate esters, compounds of interest in medicinal chemistry. Due to a lack of direct comparative studies in publicly available literature, this guide provides a foundational framework for researchers to conduct their own efficacy studies. It includes a summary of potential biological activities, detailed experimental protocols for in vitro evaluation, and the necessary visualizations to guide experimental design.

Introduction to Bromo-Picolinate Esters

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical and agrochemical research. The introduction of a bromine atom and an ester functional group to the picoline scaffold can modulate the compound's physicochemical properties, influencing its biological activity. This compound is one such derivative, and understanding its efficacy in relation to other bromo-picolinate esters is crucial for identifying promising candidates for further development.

Structural Comparison of Representative Bromo-Picolinate Esters

To facilitate a comparative study, a selection of bromo-picolinate esters with varying substitution patterns is presented below. These structures can serve as a basis for a systematic investigation into the structure-activity relationships (SAR) of this class of compounds.

Compound NameStructureCAS NumberMolecular Formula
This compound Br at C5, Methyl at C6, Methyl Ester 1215860-20-0 C8H8BrNO2
Methyl 5-bromopicolinateBr at C5, Methyl Ester29682-15-3C7H6BrNO2
Ethyl 5-bromopicolinateBr at C5, Ethyl Ester77199-09-8C8H8BrNO2
Methyl 6-bromopicolinateBr at C6, Methyl Ester26218-75-7C7H6BrNO2
Methyl 4-bromopicolinateBr at C4, Methyl Ester29681-42-3C7H6BrNO2

Potential Biological Activities and Experimental Evaluation

While direct comparative data is scarce, the broader family of pyridine and picolinate derivatives has been investigated for various biological activities, including anticancer and antimicrobial effects. To evaluate the efficacy of this compound versus other bromo-picolinate esters, standardized in vitro assays are recommended.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. This protocol can be used to determine the cytotoxic effects of bromo-picolinate esters on various cancer cell lines.[1][2]

Materials:

  • Selected cancer cell lines (e.g., HeLa, HepG2, MCF-7)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Bromo-picolinate ester compounds

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[2]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Prepare stock solutions of the bromo-picolinate esters in DMSO.[1] Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.[2] Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of bromo-picolinate esters seed_cells->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_48_72h Incubate for 48-72 hours treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h solubilize Add solubilization solution incubate_2_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the in vitro cytotoxicity (MTT) assay.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

To assess and compare the antimicrobial efficacy of different bromo-picolinate esters, the broth microdilution method is a standard approach to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bromo-picolinate ester compounds

  • DMSO

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the bromo-picolinate esters in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation Incubation cluster_results Results start Start serial_dilution Prepare serial dilutions of bromo-picolinate esters in a 96-well plate start->serial_dilution prepare_inoculum Prepare standardized microbial inoculum add_inoculum Add inoculum to each well serial_dilution->add_inoculum prepare_inoculum->add_inoculum incubate_plate Incubate plate at appropriate temperature and time add_inoculum->incubate_plate determine_mic Visually assess for growth and determine MIC incubate_plate->determine_mic end End determine_mic->end

Workflow for antimicrobial susceptibility testing.

Conclusion

References

Illuminating the Molecular Architecture: A Comparative Spectroscopic Analysis of Methyl 5-bromo-6-methylpicolinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic investigation provides robust confirmation of the chemical structure of Methyl 5-bromo-6-methylpicolinate and its derivatives. This guide offers a comparative analysis of its spectroscopic data alongside key analogues, Methyl 6-bromopicolinate and Methyl 6-chloro-5-methylpicolinate, furnishing researchers, scientists, and drug development professionals with essential data for structural verification.

This report leverages a combination of predicted and experimental data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive structural confirmation toolkit. The data presented herein is crucial for ensuring the identity and purity of these compounds in research and development settings.

Comparative Spectroscopic Data

The structural nuances of this compound are best understood when compared with its isomers and analogues. The following tables summarize the key spectroscopic features.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 300 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Predicted: - ~7.8-8.0 (d, 1H, H-3) - ~7.6-7.8 (d, 1H, H-4) - ~3.9 (s, 3H, OCH₃) - ~2.6 (s, 3H, Ar-CH₃)
Methyl 6-bromopicolinate Experimental: - 8.08 (d, 1H) [1] - 7.71 (t, 1H) [1] - 7.64 (d, 1H) [1] - 4.00 (s, 3H) [1]
Methyl 6-chloro-5-methylpicolinate No complete experimental data found. Predicted values would be similar to the bromo-analogue with slight upfield shifts for protons ortho and para to the halogen.

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 75 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound Predicted: - ~165 (C=O) - ~158 (C-6) - ~148 (C-2) - ~140 (C-4) - ~128 (C-3) - ~120 (C-5) - ~53 (OCH₃) - ~24 (Ar-CH₃)
Methyl 6-bromopicolinate No experimental data found. Predicted values would show the absence of the Ar-CH₃ signal and shifts consistent with a proton at C-6.
Methyl 6-chloro-5-methylpicolinate No experimental data found. Predicted values would show shifts influenced by the chloro and methyl substituents.

Table 3: Key IR Absorption Bands (Predicted/Experimental, cm⁻¹)

CompoundC=O StretchC=C/C=N StretchC-O StretchC-Br/C-Cl Stretch
This compound Predicted: ~1725~1580, 1450~1250~680
Methyl 6-bromopicolinate No experimental data found.No experimental data found.No experimental data found.No experimental data found.
Methyl 6-chloro-5-methylpicolinate No experimental data found.No experimental data found.No experimental data found.No experimental data found.

Table 4: Mass Spectrometry Data (Predicted/Experimental, m/z)

CompoundMolecular Ion (M⁺)Key Fragments
This compound Predicted: 230/232 (due to Br isotopes)[M-OCH₃]⁺, [M-COOCH₃]⁺, fragments from pyridine ring cleavage
Methyl 6-bromopicolinate No experimental data found.No experimental data found.
Methyl 6-chloro-5-methylpicolinate No experimental data found.No experimental data found.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions from the sample molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to identify characteristic fragment ions that provide structural information.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: Workflow for Spectroscopic Structural Confirmation.

Signaling_Pathway_Placeholder cluster_nmr NMR Spectroscopy cluster_vibrational Vibrational Spectroscopy cluster_mass_spec Mass Spectrometry cluster_structure Structural Elucidation H_NMR ¹H NMR (Proton Environment) Structure Final Structure H_NMR->Structure Connectivity C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Backbone IR_Spec IR Spectroscopy (Functional Groups) IR_Spec->Structure Functionality MS_Spec Mass Spectrometry (Molecular Weight & Fragmentation) MS_Spec->Structure Molecular Formula

Caption: Interplay of Spectroscopic Techniques for Structure Elucidation.

References

A Comparative Guide to the Kinetics of Cross-Coupling Reactions with Substituted Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of substituted bromopyridines in three of the most prevalent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction. Understanding the kinetic nuances of these reactions is paramount for optimizing reaction conditions, enhancing yields, and designing efficient synthetic routes in pharmaceutical and materials science research. This document summarizes available experimental data, outlines detailed protocols for kinetic studies, and provides visual aids to elucidate reaction mechanisms and workflows.

The Influence of Substituents and Isomeric Position on Reactivity

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic properties of the pyridine ring and the position of the bromine atom. The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2] Consequently, bromopyridines are typically more reactive than their bromobenzene counterparts.

The relative position of the bromine atom to the nitrogen (2-, 3-, or 4-position) significantly impacts reactivity. Furthermore, the presence of other electron-donating or electron-withdrawing substituents on the pyridine ring can either enhance or diminish the reaction rate. For instance, electron-withdrawing groups can increase the rate of oxidative addition, while electron-donating groups may have the opposite effect.[3][4][5]

Comparative Performance Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of bromopyridines in this reaction is influenced by both the pyridine isomer and the nature of the boronic acid partner.

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O90 / 12>85[6]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / LigandK₂CO₃Toluene/H₂O80 / --
4-BromopyridinePhenylboronic acid-----
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 / -81[6]
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O-High[2]
2,3-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100 / 285 (mono-arylated)
3,5-DibromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene100 / 290 (di-arylated)[7]

Note: Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-arylpyridines. The choice of ligand is crucial for achieving high catalytic activity, particularly with less reactive or sterically hindered substrates.

Bromopyridine SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100 / ->90[6]
2-BromopyridineAnilinePd(OAc)₂ / XPhosNaOtBuToluene80 / -98[6]
3-BromopyridineVarious amines-----
2-Amino-6-bromopyridineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene-High[2]
3-Bromo-2-aminopyridinePrimary & Secondary aminesRuPhos/BrettPhos precatalystsLiHMDS--Good[4]

Note: The data presented is compiled from various sources and reaction conditions may differ.

Heck Reaction

The Heck reaction allows for the arylation of alkenes. The nature of both the bromopyridine and the olefinic partner influences the reaction rate and regioselectivity.

Bromopyridine SubstrateAlkene Coupling PartnerCatalyst SystemBaseSolventTemp (°C) / Time (h)Yield (%)
3-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular ligandK₂CO₃Toluene130 / 178[8]
3-BromopyridineStyrenePd(OAc)₂ / Supramolecular ligandK₂CO₃Toluene130 / 195[8]
2,3-DibromopyridineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100 / 2475 (di-alkenylated)[7]
3,5-DibromopyridineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF100 / 2482 (di-alkenylated)[7]

Note: Yields and reaction times are highly dependent on the specific catalyst, ligand, and reaction conditions employed.

Alternative Substrates

While bromopyridines are widely used due to their balance of reactivity and stability, other halogenated pyridines and pyridine derivatives can also be employed in cross-coupling reactions.

  • Chloropyridines : These are generally less reactive than their bromo counterparts due to the stronger C-Cl bond.[1] However, advancements in ligand design have led to highly active catalyst systems that can effectively couple chloropyridines, often requiring higher temperatures and longer reaction times.[1] From an economic and availability standpoint, chloro-derivatives are often more attractive.

  • Iodopyridines : The C-I bond is weaker than the C-Br bond, making iodopyridines the most reactive among the halopyridines in oxidative addition.

  • Pyridyl Triflates and Tosylates : These pseudohalides are also effective coupling partners and can sometimes offer advantages in terms of reactivity and substrate scope.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below are representative procedures for monitoring the kinetics of the three major cross-coupling reactions.

Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Coupling Reaction

Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of a substituted bromopyridine with an arylboronic acid by monitoring the reaction progress over time using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Substituted bromopyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Internal standard (e.g., dodecane)

  • Anhydrous solvents and reagents

  • Schlenk tubes or reaction vials with septa

  • GC-MS instrument

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the substituted bromopyridine, arylboronic acid, palladium catalyst, base, and internal standard in the chosen solvent system.

  • Reaction Setup: In a Schlenk tube, add the palladium catalyst, base, and a stir bar. Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Initiation: Via syringe, add the solvent, followed by the arylboronic acid and internal standard stock solutions. Place the reaction vessel in a preheated oil bath or heating block at the desired temperature and allow it to equilibrate.

  • Sampling: To initiate the reaction, add the substituted bromopyridine stock solution and start a timer. At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable quenching solution (e.g., diethyl ether and water) to stop the reaction.

  • Analysis: Analyze the quenched samples by GC-MS. The concentration of the product and the remaining starting material can be determined by comparing their peak areas to that of the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.

Protocol 2: Kinetic Monitoring of a Buchwald-Hartwig Amination

Objective: To determine the kinetic profile of the Buchwald-Hartwig amination of a substituted bromopyridine with an amine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Substituted bromopyridine

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard

  • Reaction vials and HPLC vials

  • HPLC instrument with a suitable column and detector

Procedure:

  • Preparation: Prepare stock solutions of all reactants, catalyst, ligand, base, and internal standard in the chosen anhydrous solvent under an inert atmosphere.

  • Reaction Setup: In a reaction vial, combine the palladium pre-catalyst, ligand, and base.

  • Initiation: Add the solvent, amine, and internal standard. Equilibrate the mixture at the desired reaction temperature.

  • Sampling: Start the reaction by adding the substituted bromopyridine stock solution. At specified time points, withdraw aliquots and quench them in HPLC vials containing a suitable solvent (e.g., acetonitrile) to halt the reaction.

  • Analysis: Analyze the quenched samples by HPLC to quantify the formation of the aminopyridine product and the consumption of the starting materials.

  • Data Analysis: Plot the concentration data against time to determine the reaction order and rate constant.

Protocol 3: Kinetic Monitoring of a Heck Reaction

Objective: To monitor the kinetics of the Heck reaction between a substituted bromopyridine and an alkene by analyzing the consumption of the starting materials via ¹H NMR spectroscopy.

Materials:

  • Substituted bromopyridine

  • Alkene

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Reaction Setup: In an NMR tube, combine the substituted bromopyridine, alkene, base, and solvent.

  • Initiation: Add the palladium catalyst to the NMR tube, cap it, and quickly acquire the first ¹H NMR spectrum (t=0).

  • Monitoring: Place the NMR tube in the NMR spectrometer pre-heated to the desired reaction temperature and acquire spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product in each spectrum. The change in the relative integrals over time will provide the kinetic profile of the reaction.

Visualizing Reaction Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in cross-coupling reactions and the experimental procedures for their study.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, R'B(OH)2) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]+ [Ar-Pd(II)(NHR'R'')L2]+ Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]+ Amine Coordination (HNR'R'') Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 [Ar-Pd(II)(NHR'R'')L2]+->Ar-Pd(II)(NR'R'')L2 Deprotonation (Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(alkene)L2 Ar-Pd(II)(alkene)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(alkene)L2 Alkene Coordination R-Pd(II)(X)L2 R-Pd(II)(X)L2 Ar-Pd(II)(alkene)L2->R-Pd(II)(X)L2 Migratory Insertion R-Pd(II)(X)L2->Pd(0)L2 β-Hydride Elimination & Product Formation

Caption: Catalytic cycle for the Heck reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Reactants, Catalyst, Base, Int. Std.) B Setup Reaction Under Inert Atmosphere A->B C Initiate Reaction & Start Timer B->C D Take Aliquots at Timed Intervals C->D E Quench Aliquots D->E F Analyze Samples (GC-MS, HPLC, NMR) E->F G Process Data & Determine Kinetics F->G

Caption: A generalized experimental workflow for kinetic analysis of cross-coupling reactions.

References

Benchmarking Methyl 5-bromo-6-methylpicolinate: A Comparative Guide for Synthetic Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal synthetic intermediates is a critical step in the efficient construction of complex molecules. Methyl 5-bromo-6-methylpicolinate is a versatile building block, particularly in the synthesis of kinase inhibitors and other pharmacologically active compounds. This guide provides a comparative analysis of its performance against other structurally related synthetic intermediates, supported by experimental data and detailed protocols for key chemical transformations.

This publication aims to offer an objective comparison to aid in strategic decisions during the design and execution of synthetic routes. The data presented is compiled from various sources and is intended to highlight the reactivity and utility of these valuable chemical entities.

Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of bromopyridine derivatives in this reaction is highly dependent on the substitution pattern on the pyridine ring. Below is a compilation of data from various studies on the performance of this compound and its isomers in Suzuki-Miyaura coupling reactions with arylboronic acids. It is important to note that direct comparative studies under identical conditions are limited; therefore, the reaction conditions are provided to offer context for the reported yields.

IntermediateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-Data not available
Methyl 3-bromo-2-methylpicolinatePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
Methyl 3-bromo-2-methylpicolinate4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
Methyl 3-bromo-2-methylpicolinate3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888
Methyl 4-bromo-6-methylpicolinateArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (1:1)80-NR[1]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.17)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)85-9512-1885

NR: Not Reported. Data for this compound was not explicitly found in the search results, highlighting a gap in publicly available direct comparative data. The table includes data for closely related structures to provide a baseline for expected reactivity.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates.

General Protocol for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

This protocol is a generalized procedure and may require optimization for specific substrates and coupling partners.

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the bromopyridine derivative, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst and any additional ligand under a positive pressure of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic and Biological Pathways

Understanding the context in which these intermediates are used is crucial. The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a relevant biological signaling pathway where the resulting products, such as kinase inhibitors, may act.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Bromopyridine - Boronic Acid - Base catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Bromopyridine derivatives are key scaffolds in the development of kinase inhibitors.[2][3][4] For instance, they are utilized in the synthesis of inhibitors for Aurora kinases, which are crucial for cell cycle regulation.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Regulation cluster_inhibition Therapeutic Intervention AuroraA Aurora A Spindle Spindle Assembly AuroraA->Spindle Apoptosis Mitotic Arrest & Apoptosis AuroraA->Apoptosis AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis AuroraB->Apoptosis Inhibitor Kinase Inhibitor (e.g., from Bromopyridine) Inhibitor->AuroraA Inhibitor->AuroraB

Inhibition of the Aurora kinase signaling pathway by synthetic inhibitors.

Conclusion

References

A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridine rings is a critical process in the synthesis of novel pharmaceuticals and functional materials.[1][2] Palladium-catalyzed cross-coupling reactions are a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds with bromopyridines.[2] The choice of the palladium catalyst system, which includes the palladium precursor, ligand, and base, is crucial for achieving high yields, selectivity, and reaction efficiency.[1][3] This guide provides a comparative analysis of various palladium catalysts for several key cross-coupling reactions of bromopyridines, supported by experimental data.

Catalyst Performance in Key Cross-Coupling Reactions

The efficacy of a palladium catalyst system is highly dependent on the specific type of cross-coupling reaction being performed. Below is a summary of catalyst performance in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions with bromopyridine substrates.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. The choice of catalyst and conditions can significantly influence the outcome.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhosK₂CO₃Toluene/H₂O1008~90-98Highly active catalyst, allows for lower catalyst loading.[3]
PdCl₂(dppf) (3 mol%)dppfCs₂CO₃DMF9012~88-96Effective for a broad range of boronic acids.[3]
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane70-80-GoodOptimized conditions for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine.[4]

Commonly used palladium catalysts for the Suzuki-Miyaura coupling of bromopyridines also include Pd(OAc)₂ and PdCl₂(dppf), with the choice of ligand (e.g., dppf, SPhos, XPhos) and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) being critical for high yields.[1]

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[1] Typical catalysts include Pd(OAc)₂, PdCl₂, and Pd/C, often in the presence of a phosphine ligand and a base.[1]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂PPh₃Et₃NDMF---General Aryl Bromide
Pd(OAc)₂-K₂CO₃DMF/H₂O804Good Conversion4-bromoacetophenone and styrene

Recent studies have shown that supramolecular palladium catalysts can enhance the efficiency of Mizoroki-Heck reactions between 3-bromopyridine and terminal olefins.[5] For example, the reaction of 3-bromopyridine with butyl acrylate in the presence of a supramolecular ligand and Pd(OAc)₂ at 130 °C showed significantly higher yields compared to the non-supramolecular version.[5]

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds.[1][6] The choice of ligand is critical to modulate the reactivity and stability of the palladium catalyst.[6]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂dpppNaOtBuToluene80-55-98Practical for amination of 2-bromopyridines with volatile amines.[7]
Pd(OAc)₂XantPhosDBUToluene or DMF--PromisingEffective for electron-deficient organohalides like 2-bromopyridine.[8]

Challenges in the amination of bromopyridines can arise from the electron-deficient nature of the pyridine ring and its potential to coordinate with the palladium center, which can impede the catalytic cycle.[6]

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C-C triple bonds.[1] A variety of palladium catalysts can be employed, with the ligand and base significantly influencing the reaction outcome.[1]

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382
Data extracted from a study on 2-amino-3-bromopyridines, which are structurally similar to other bromopyridines.[1]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published research. Below are representative experimental protocols for Suzuki-Miyaura and Heck couplings.

Suzuki-Miyaura Coupling Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid.[3]

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Heck Coupling Protocol

The following is a representative procedure for the Heck coupling of an aryl bromide.[1]

Materials:

  • Aryl bromide (1 equivalent)

  • Alkene (1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃)

  • Base (e.g., Et₃N, 1.2 equivalents)

  • Suitable solvent (e.g., DMF or acetonitrile)

Procedure:

  • Combine the aryl bromide, alkene, palladium catalyst, ligand (if used), and base in a suitable reaction vessel.

  • Add the solvent to the mixture.

  • Heat the reaction to the desired temperature and stir.

  • Monitor the reaction for completion.

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the product by a suitable method such as column chromatography.

Visualizations

The following diagrams illustrate a generalized experimental workflow and a simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Bromopyridine, Coupling Partner, Catalyst, & Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup/Extraction cool->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n PdII_A R-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)L_n-R' PdII_A->PdII_B Transmetalation byproduct M-X product R-R' reactant1 R-X (Bromopyridine) reactant2 R'-M (Coupling Partner) product->Pd0 Reductive Elimination

Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

A Comparative Analysis of Catalyst Systems for the Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the structure of numerous pharmaceutical agents.[1][2] The synthesis of aminopyridines, in particular, is of significant interest due to their prevalence in biologically active compounds.[3] This guide offers a comparative overview of various palladium-based catalyst systems for the Buchwald-Hartwig amination of bromopyridines, supported by experimental data to aid in catalyst selection and reaction optimization.

The efficiency of the Buchwald-Hartwig amination of bromopyridines is critically dependent on the choice of the palladium precursor, phosphine ligand, and base.[2][4] Challenges in these reactions can arise from the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate to the palladium center, which can impede the catalytic cycle.[2] Therefore, the careful selection of the catalyst system is crucial for achieving high yields and reaction efficiency.

Comparative Performance of Catalyst Systems

The following table summarizes the performance of different catalyst systems in the Buchwald-Hartwig amination of various bromopyridines. The data has been compiled from multiple sources to provide a comparative perspective.

EntryBromopyridine SubstrateAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Catalyst System
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2.5)RuPhos (5)LiHMDS (1.2)THF651683RuPhos-based System [5]
23-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst (2.5)-LiHMDS (1.2)THF651678BrettPhos-based System [5]
36-Bromopyridin-3-amineArylaminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100-High (implied)XPhos-based System [6]
42-BromopyridineN-MethylanilinePd(OAc)₂ (1)P(o-tolyl)₃ (2)NaOtBu (1.4)Toluene1001898First Generation System [7]
52-BromopyridineAnilinePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene1002799Bidentate Ligand System [7]

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of synthetic methods. Below are representative protocols for the catalyst systems compared above.

General Protocol for RuPhos and BrettPhos Systems[5]
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos or BrettPhos precatalyst, 2.5 mol%) and the bromopyridine substrate (1.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., THF). Add the amine (1.2 equiv) via syringe, followed by the addition of the base (e.g., LiHMDS, 1.2 equiv).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for XPhos System[6]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromopyridine (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of the arylamine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of the Buchwald-Hartwig amination, the following diagrams are provided.

G Experimental Workflow for Buchwald-Hartwig Amination A 1. Add Pd Precursor, Ligand, Base, and Bromopyridine to a Schlenk Flask B 2. Establish Inert Atmosphere (Evacuate and Backfill with Ar/N2) A->B C 3. Add Anhydrous Solvent and Amine via Syringe B->C D 4. Heat and Stir Reaction Mixture C->D E 5. Monitor Reaction Progress (TLC, LC-MS) D->E F 6. Cool to Room Temperature and Quench Reaction E->F G 7. Aqueous Work-up and Extraction F->G H 8. Dry, Concentrate, and Purify by Chromatography G->H I Final Aminopyridine Product H->I

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination of bromopyridines.[4][6]

G Simplified Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L (Active Catalyst) PdII_halide L(Ar)Pd(II)-Br Pd0->PdII_halide Oxidative Addition (Ar-Br) PdII_amine [L(Ar)Pd(II)-HNR'R'']Br PdII_halide->PdII_amine + HNR'R'' PdII_amido L(Ar)Pd(II)-NR'R'' PdII_amine->PdII_amido - HBr (+ Base) PdII_amido->Pd0 Product Ar-NR'R'' (Product) PdII_amido->Product Reductive Elimination

Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.[2]

References

Safety Operating Guide

Proper Disposal of Methyl 5-bromo-6-methylpicolinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 5-bromo-6-methylpicolinate, ensuring compliance with safety regulations and environmental protection.

Researchers, scientists, and professionals in drug development must adhere to strict protocols for the disposal of chemical waste. This compound, a halogenated organic compound, requires careful handling and disposal to mitigate potential environmental and health risks. The following procedures are based on standard laboratory safety guidelines and information from safety data sheets (SDS).

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment is worn. This is critical to prevent skin and eye contact, as well as inhalation.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator is necessary.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment.[1] It should never be disposed of down the drain or in regular trash.

  • Collection of Waste:

    • Carefully collect all waste material, including any residual product and contaminated items (e.g., weighing paper, pipette tips), into a designated and clearly labeled hazardous waste container.

    • For spills, sweep the solid material into an airtight container, taking care not to create dust.[1]

  • Waste Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Harmful," "Irritant").

  • Segregation of Waste:

    • Store the waste container in a designated, secure area for hazardous waste, segregated from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

    • Disposal must be carried out by a licensed waste disposal company in accordance with all federal, state, and local regulations.[1]

  • Approved Disposal Method:

    • A common and approved method for the disposal of this type of chemical is incineration.[1] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system to neutralize harmful combustion products.[1]

  • Disposal of Empty Containers:

    • Empty containers should be disposed of as unused product and should not be reused.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

III. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill collect Step 2: Collect Waste in a Labeled Hazardous Waste Container store Step 3: Store in Designated Hazardous Waste Area collect->store spill->collect No sweep Sweep into Airtight Container spill->sweep Yes sweep->collect contact_ehs Step 4: Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Step 5: Arrange for Licensed Waste Disposal contact_ehs->disposal incineration Approved Method: Chemical Incineration disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

This structured approach ensures that the disposal of this compound is handled safely, responsibly, and in compliance with all applicable regulations, thereby protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 5-bromo-6-methylpicolinate (CAS No. 1215860-20-0). Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated aromatic compound that requires careful handling due to its potential hazards. Based on data for structurally similar chemicals, researchers should be aware of the following risks:

  • Skin Irritation: May cause skin irritation.[1][2]

  • Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Acute Toxicity: Harmful if swallowed.

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Chemical safety goggles and a face shield.[1][5]Protects against splashes and vapors that can cause serious eye damage.[5]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][5]Prevents skin contact, which can lead to irritation.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][5] If ventilation is inadequate, a NIOSH-approved respirator with cartridges for organic vapors should be used.[5]Minimizes inhalation of vapors, which can cause respiratory tract irritation.[2][5]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[5]
  • Verify that an eyewash station and safety shower are readily accessible.[6]
  • Place all necessary equipment and reagents within the fume hood.[5]

2. Handling:

  • Wear all required PPE as detailed in the table above.
  • Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize the risk of spills.[5]
  • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[5]
  • Wash hands and face thoroughly after handling.[1][4]

3. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][4][7]
  • Keep away from direct sunlight and heat sources.[8]
  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Waste TypeDisposal Procedure
Halogenated Organic Waste Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container for halogenated organics.[8][9]
Contaminated Lab Supplies Dispose of items such as gloves, pipette tips, and paper towels in a designated solid hazardous waste container.[8]
Glassware Decontamination Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[5]

Follow your institution's specific hazardous waste disposal procedures. Do not mix halogenated waste with non-halogenated waste.[8]

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.[1][2]
Eye Contact Immediately rinse eyes cautiously with water for several minutes, including under the eyelids, for at least 15 minutes.[1][2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][4] If not breathing, give artificial respiration.[2][4] Seek medical attention if you feel unwell.[4]
Ingestion Do NOT induce vomiting.[4] Rinse mouth with water.[2] Seek immediate medical attention.[10]
Minor Spill Alert personnel in the immediate area.[8] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a labeled hazardous waste container.[3] Use non-sparking tools.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Verify Fume Hood & Safety Equipment prep2 Don Appropriate PPE prep1->prep2 handling1 Weighing & Transfer prep2->handling1 handling2 Perform Experiment handling1->handling2 cleanup1 Decontaminate Glassware handling2->cleanup1 storage1 Store in a Cool, Dry, Well-Ventilated Area handling2->storage1 If not all material is used cleanup2 Segregate Halogenated Waste cleanup1->cleanup2 cleanup3 Dispose of Contaminated PPE cleanup2->cleanup3

Caption: Workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.